Product packaging for Sopromidine(Cat. No.:CAS No. 79313-75-0)

Sopromidine

Cat. No.: B1615342
CAS No.: 79313-75-0
M. Wt: 321.45 g/mol
InChI Key: JXJRIXGXPTZOCF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sopromidine is a chemical compound with the molecular formula C14H23N7S and a molecular weight of 321.45 g/mol . As a reference standard, this product is intended for use in research and analytical applications, such as method development or quality control in a laboratory setting. It is important to note that this product is classified "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Currently, detailed public information regarding its specific biological activities, mechanism of action, and primary research applications is scarce in the scientific literature. Researchers are advised to consult specialized chemical databases and primary scientific literature for the most current investigative findings related to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N7S B1615342 Sopromidine CAS No. 79313-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79313-75-0

Molecular Formula

C14H23N7S

Molecular Weight

321.45 g/mol

IUPAC Name

1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C14H23N7S/c1-10(5-12-6-16-8-19-12)21-14(15)17-3-4-22-7-13-11(2)18-9-20-13/h6,8-10H,3-5,7H2,1-2H3,(H,16,19)(H,18,20)(H3,15,17,21)/t10-/m1/s1

InChI Key

JXJRIXGXPTZOCF-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(N=CN1)CSCCN=C(N)N[C@H](C)CC2=CN=CN2

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(N)NC(C)CC2=CN=CN2

Other CAS No.

79313-75-0

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Sopromidine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Sophoridine

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Sophoridine, a quinolizidine alkaloid extracted from plants such as Sophora alopecuroides, is a bioactive compound with a wide array of pharmacological activities.[1][2][3] Approved in China for the treatment of malignant trophoblastic tumors, its therapeutic potential extends to anti-inflammatory, antiviral, and broader anti-cancer applications.[1][4] This document provides a comprehensive overview of the molecular mechanisms underlying Sophoridine's effects, supported by quantitative data and detailed experimental protocols. Sophoridine exerts its pleiotropic effects by modulating a variety of critical signaling pathways, including NF-κB, MAPK/ERK, and PI3K/Akt/mTOR, thereby influencing cell proliferation, apoptosis, and the inflammatory response.

Core Mechanisms of Action

Sophoridine's pharmacological effects are multifaceted, stemming from its ability to interact with multiple intracellular signaling cascades. The primary mechanisms can be categorized into anti-tumor, anti-inflammatory, and antiviral activities.

Anti-Tumor Activity

Sophoridine's anti-cancer properties are its most extensively studied attribute. It inhibits cancer cell growth, invasion, and metastasis through the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: Sophoridine promotes programmed cell death in cancer cells by activating the intrinsic, mitochondrial-mediated apoptotic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, including the cleavage of caspase-3, caspase-7, caspase-9, and PARP, ultimately leading to cell death. This process is also mediated by the regulation of the Bcl-2 family of proteins, where Sophoridine upregulates pro-apoptotic proteins like Bax and Bad and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL.

  • Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the S phase or G0/G1 phase in various cancer cells, thereby inhibiting their proliferation. This effect is linked to the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Key Signaling Pathways: Sophoridine's anti-tumor effects are driven by its modulation of several critical signaling pathways:

    • PI3K/Akt/mTOR Pathway: Sophoridine inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By down-regulating this pathway, Sophoridine suppresses tumor growth.

    • MAPK/ERK Pathway: It can activate the phosphorylation of JNK and ERK, which are components of the MAPK pathway, leading to cell cycle arrest and apoptosis.

    • NF-κB Pathway: Sophoridine can suppress the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has been shown to downregulate the expression of NF-κB p65 and related inflammatory cytokines.

    • Hippo/YAP Pathway: In lung cancer cells, Sophoridine activates the Hippo signaling pathway, which is a key tumor-suppressor pathway.

Anti-Inflammatory Activity

Sophoridine demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It downregulates the expression of cytokines such as TNF-α, IL-1β, and IL-6. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways in inflammatory cells like macrophages. In animal models of inflammation, Sophoridine has been shown to reduce inflammatory responses and tissue damage.

Antiviral Activity

Sophoridine has shown efficacy against several viruses, including Hepatitis B Virus (HBV) and Enterovirus 71 (EV71). Its primary antiviral mechanism involves the inhibition of viral replication. In the case of HBV, Sophoridine interferes with viral DNA polymerase, a critical enzyme for the virus's life cycle.

Quantitative Data

The following tables summarize the reported in vitro efficacy of Sophoridine and its derivatives across various cancer cell lines.

Table 1: IC50 Values of Sophoridine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SGC7901Gastric Cancer3.52Not Specified
AGSGastric Cancer3.91Not Specified
MCF-7Breast Cancer~80-10048
MDA-MB-231Breast Cancer~80-10048
Miapaca-2Pancreatic Cancer~2048
PANC-1Pancreatic Cancer~2048
A549Non-Small-Cell Lung Cancer>40 µg/mLNot Specified
HT1080Fibrosarcoma>40 µg/mLNot Specified
U87-MGGlioblastoma>40 µg/mLNot Specified
HepG2Hepatoma>40 µg/mLNot Specified

Table 2: IC50 Values of Sophoridine Derivatives in Human Cancer Cell Lines

DerivativeCell Line(s)Cancer Type(s)IC50 (µM)Reference
Compound 2MCF-7, MCF-7/AMDBreast Cancer3.1
Derivative 6bK562, MCF-7, HepG2Leukemia, Breast Cancer, Hepatoma0.55 - 1.7
05DA549, HT1080, U87-MG, HepG2Lung, Fibrosarcoma, Glioblastoma, Hepatoma4.31 - 5.5 µg/mL

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key mechanisms and workflows.

Sophoridine_Antitumor_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion Sophoridine Sophoridine PI3K PI3K Sophoridine->PI3K Inhibits MAPK_Pathway MAPK Pathway (JNK, ERK) Sophoridine->MAPK_Pathway Modulates NFkB_Pathway NF-κB Pathway Sophoridine->NFkB_Pathway Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Sophoridine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Sophoridine->Bax Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes MAPK_Pathway->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest MAPK_Pathway->Cell_Cycle_Arrest Induces NFkB_Pathway->Proliferation Promotes Inflammation_Genes Inflammation_Genes NFkB_Pathway->Inflammation_Genes Activates CytoC Cytochrome c Bax->CytoC Release Caspases Caspase Cascade CytoC->Caspases Activates Caspases->Apoptosis Executes

Caption: Sophoridine's multi-target anti-tumor mechanism.

Sophoridine_Anti_Inflammatory_Pathway cluster_extracellular cluster_macrophage Macrophage LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Cytokines Transcription MAPK_Pathway->Cytokines Transcription Sophoridine Sophoridine Sophoridine->NFkB_Pathway Inhibits Sophoridine->MAPK_Pathway Inhibits Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Sophoridine's anti-inflammatory mechanism.

Experimental_Workflow_Cell_Viability start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (Allow attachment) start->incubate1 treat Treat with varying concentrations of Sophoridine incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Reagent (e.g., 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (Allow formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance at ~570nm (Plate Reader) solubilize->read analyze Calculate Cell Viability (%) and IC50 read->analyze

Caption: Workflow for MTT cell viability assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • 96-well flat-bottom plates

    • Sophoridine stock solution (dissolved in DMSO or PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Treatment: Prepare serial dilutions of Sophoridine in complete medium. Remove the old medium from the wells and add 100 µL of the Sophoridine dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Sophoridine concentration).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of Sophoridine that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Cell Lysis: After treating cells with Sophoridine for the desired time, wash them with cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells.

  • Materials:

    • Treated and untreated cells

    • PBS

    • 70% cold ethanol (for cell cycle analysis)

    • Propidium Iodide (PI) staining solution with RNase A (for cell cycle analysis)

    • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC and PI)

    • Flow cytometer

  • Procedure (Cell Cycle Analysis):

    • Cell Collection: Harvest cells by trypsinization and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

    • Analysis: Incubate in the dark for 30 minutes and analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

  • Procedure (Apoptosis Analysis):

    • Cell Collection: Harvest cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

Sophoridine is a promising natural compound with well-documented anti-tumor, anti-inflammatory, and antiviral properties. Its mechanism of action is complex, involving the modulation of multiple key cellular signaling pathways. The quantitative data presented demonstrate its potency, particularly against various cancer cell lines. While the primary mechanisms have been elucidated, further research is warranted to fully understand its multitarget network pharmacology, long-term in vivo toxicity, and clinical efficacy in a broader range of diseases. Structural modifications of Sophoridine may also lead to the development of derivatives with enhanced pharmacological activity and reduced toxicity.

References

Sopromidine: A Technical Guide to its Function as a Histamine H2-Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sopromidine is recognized within pharmacological research as a potent and selective agonist for the histamine H2-receptor. As a stereoselective isomer of the achiral H2-agonist impromidine, its activity has been primarily characterized through functional assays, such as those employing guinea pig atrial preparations. This document provides a technical overview of this compound's mechanism of action, the canonical signaling pathway it activates, and detailed experimental methodologies for assessing its pharmacological properties. The focus is on providing researchers with the foundational knowledge required to investigate this compound and similar compounds in a drug discovery and development context.

Introduction to this compound

This compound is a guanidine derivative that demonstrates high efficacy and selectivity as a histamine H2-receptor agonist. Structurally, it is a chiral analogue of impromidine, a well-established H2-agonist. The stereochemistry of this compound has been shown to be a critical determinant of its potency, with the (R)-isomer exhibiting significantly greater activity than the (S)-isomer. The primary application of this compound in a research setting is as a pharmacological tool to probe the function and regulation of the H2-receptor.

Mechanism of Action and Signaling Pathways

Canonical Gs-Protein Coupled Pathway

Activation of the histamine H2-receptor by an agonist like this compound primarily initiates a signal transduction cascade mediated by a stimulatory G-protein (Gs). This pathway is fundamental to the physiological effects associated with H2-receptor activation, such as the stimulation of gastric acid secretion.

The sequence of events is as follows:

  • Agonist Binding: this compound binds to the extracellular domain of the H2-receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs-protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.

  • Substrate Phosphorylation: Activated PKA phosphorylates various downstream cellular proteins, leading to the final physiological response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H2R H2-Receptor This compound->H2R Gs Gs Protein (GDP) H2R->Gs activates Gs_act Gs Protein (GTP) Gs->Gs_act GTP/GDP exchange AC Adenylyl Cyclase Gs_act->AC AC_act Activated AC AC->AC_act cAMP cAMP AC_act->cAMP catalyzes ATP ATP ATP->cAMP PKA_inact Inactive PKA cAMP->PKA_inact PKA_act Active PKA PKA_inact->PKA_act activates Substrate Cellular Protein PKA_act->Substrate phosphorylates Substrate_P Phosphorylated Protein Substrate->Substrate_P Response Physiological Response Substrate_P->Response

Canonical Histamine H2-Receptor Signaling Pathway.
Potential for Biased Agonism

While the Gs-cAMP pathway is the canonical signaling route, evidence suggests that H2-receptors can also couple to other signaling pathways, such as the activation of phospholipase C (PLC) and subsequent protein kinase C (PKC) activation, or the phosphorylation of extracellular signal-regulated kinases (ERK). A "biased agonist" would preferentially activate one of these pathways over another. The potential for this compound to act as a biased agonist has not been extensively studied, but this represents an important area for future research.

Quantitative Pharmacological Data

The potency of this compound and its stereoisomers has been determined using in vitro functional assays. The key parameter for quantifying agonist potency is the pD2 value, which is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). While the seminal 1989 paper by Walther et al. provides a detailed pharmacological characterization, the specific quantitative data is not widely available in public databases. The table below is structured to present such data, which would be derived from concentration-response curves in functional assays.

CompoundAgonist/AntagonistPotency (pD2)Efficacy (Relative to Histamine)Assay System
(R)-Sopromidine H2-Receptor AgonistData not publicly availableData not publicly availableGuinea Pig Right Atrium
(S)-Sopromidine H2-Receptor AgonistData not publicly availableData not publicly availableGuinea Pig Right Atrium
Histamine H2-Receptor AgonistTypically ~6.0-7.0100% (Reference)Guinea Pig Right Atrium
Impromidine H2-Receptor AgonistTypically >8.0Full AgonistGuinea Pig Right Atrium

Experimental Protocols

Protocol: Determination of Agonist Potency (pD2) in Isolated Guinea Pig Right Atrium

This functional assay measures the positive chronotropic (rate of contraction) effect of H2-receptor agonists on the spontaneously beating guinea pig right atrium.

4.1.1 Materials and Reagents

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solutions (in distilled water or appropriate solvent)

  • Histamine dihydrochloride (for reference)

  • Cimetidine (H2-antagonist for confirming receptor specificity)

  • Organ bath system with temperature control (32°C) and aeration (95% O2 / 5% CO2)

  • Force-displacement transducer

  • Data acquisition system

4.1.2 Experimental Procedure

  • Tissue Preparation: Euthanize a guinea pig via cervical dislocation. Immediately excise the heart and place it in oxygenated, cool Krebs-Henseleit solution. Dissect the right atrium and suspend it in a 10 mL organ bath containing Krebs-Henseleit solution at 32°C, bubbled with 95% O2 / 5% CO2.

  • Equilibration: Attach the atrium to a force-displacement transducer under a resting tension of 1.0 g. Allow the preparation to equilibrate for 60 minutes, with washes every 15 minutes.

  • Concentration-Response Curve: After equilibration, add the agonist (e.g., this compound) to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments. Allow the response (increase in heart rate) to stabilize at each concentration before adding the next.

  • Data Analysis: Record the increase in atrial contraction rate at each agonist concentration. Plot the percentage of the maximum response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. The pD2 is calculated as -log(EC50).

  • Specificity Confirmation (optional): To confirm that the effect is H2-receptor mediated, perform a parallel experiment where the atrium is pre-incubated with a selective H2-antagonist (e.g., cimetidine, 1 µM) for 30 minutes before generating the agonist concentration-response curve. The curve should be right-shifted in the presence of the antagonist.

Guinea_Pig_Atrium_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Dissection Dissect Right Atrium Euthanasia->Dissection Mounting Mount in Organ Bath (Krebs Solution, 32°C, 95% O2) Dissection->Mounting Equilibration Equilibrate for 60 min (1.0 g tension) Mounting->Equilibration Agonist_Addition Cumulative Addition of This compound (half-log increments) Equilibration->Agonist_Addition Record_Response Record Chronotropic Response (Heart Rate) Agonist_Addition->Record_Response Plotting Plot % Max Response vs. [Log Agonist] Record_Response->Plotting Curve_Fitting Fit Sigmoidal Curve Plotting->Curve_Fitting Calculation Calculate EC50 and pD2 Curve_Fitting->Calculation

Workflow for Guinea Pig Atrium Functional Assay.
Protocol: Radioligand Binding Assay for H2-Receptor Affinity (Ki)

This assay determines the binding affinity (Ki) of a compound for the H2-receptor by measuring its ability to compete with a radiolabeled ligand.

4.2.1 Materials and Reagents

  • Cell membranes from a cell line stably expressing the human H2-receptor (e.g., HEK293 or CHO cells)

  • Radioligand, e.g., [3H]-Tiotidine (a potent H2-antagonist)

  • This compound stock solutions

  • Non-specific binding control (e.g., high concentration of a non-labeled H2-ligand like Ranitidine, 10 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

4.2.2 Experimental Procedure

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the competitor ligand (this compound).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound serves as a valuable pharmacological tool for studying the histamine H2-receptor. Its stereoselective nature underscores the importance of ligand structure in receptor activation. The protocols and pathways detailed in this guide provide a framework for the quantitative assessment of this compound and other H2-agonists. Further investigation into its potential for biased agonism could reveal novel aspects of H2-receptor signaling and open new avenues for therapeutic development.

An In-depth Technical Guide on the Chemical Structure and Properties of Sopromidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sopromidine (CAS 79313-75-0) is a potent and stereoselective histamine H₂ receptor agonist. As the (R)-isomer of the achiral compound impromidine, its pharmacological activity is of significant interest in the study of histamine receptor function and its potential therapeutic applications, particularly in the context of neuroprotection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Due to the limited availability of direct quantitative data for this compound, this guide also draws upon data from its parent compound, impromidine, to infer its likely pharmacological profile. Detailed experimental methodologies for relevant assays and visualizations of key signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a substituted guanidine with two imidazole-containing side chains. Its chemical structure is characterized by a chiral center, conferring stereoselectivity to its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (R)-1-(1-(1H-imidazol-4-yl)propan-2-yl)-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidineMedKoo Biosciences[1]
CAS Number 79313-75-0MedKoo Biosciences[1]
Chemical Formula C₁₄H₂₃N₇SMedKoo Biosciences[1]
Molecular Weight 321.45 g/mol MedKoo Biosciences[1]
SMILES C--INVALID-LINK--NC(=N)NCCSCC2=C(C)NC=N2MedKoo Biosciences[1]
Appearance Not specified (likely a solid)-
Solubility Not specified-
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark.MedKoo Biosciences

Biological Activity and Pharmacological Profile

Histamine H₂ Receptor Agonism

Impromidine is a well-characterized potent partial agonist at the histamine H₂ receptor. This interaction with the H₂ receptor is responsible for its effects on gastric acid secretion and cardiovascular parameters. As the (R)-isomer, this compound is suggested to have a higher degree of stereoselectivity in its interaction with the H₂ receptor compared to the affinity-contributing moiety of impromidine.

Table 2: Inferred Biological Activity of this compound (based on Impromidine data)

ParameterDescriptionInferred Value/ActivitySource (for Impromidine)
Target Histamine H₂ ReceptorPrimary target
Activity Partial AgonistLikely a potent partial agonist
Binding Affinity (Ki) Not available for this compound.Expected to be in the nanomolar range.-
Functional Potency (EC₅₀) Not available for this compound.Expected to be in the nanomolar range.-
Neuroprotective Effects

This compound has been described as a neuroprotective drug. The precise mechanism of its neuroprotective action is not well-elucidated. It is plausible that its activity at the histamine H₂ receptor contributes to these effects, as H₂ receptors are present in the central nervous system and are involved in neuromodulation.

Signaling Pathways

As a histamine H₂ receptor agonist, this compound is expected to activate the canonical Gs-adenylyl cyclase signaling pathway.

Histamine H₂ Receptor Signaling Pathway

Activation of the H₂ receptor by an agonist like this compound leads to the coupling of the Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

H2_Signaling_Pathway This compound This compound H2R Histamine H₂ Receptor (GPCR) This compound->H2R binds & activates G_Protein Gs Protein (α, β, γ subunits) H2R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 1. Histamine H₂ Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound's pharmacological properties. The following are generalized protocols for key assays.

Histamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H₂ receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the histamine H₂ receptor.

Materials:

  • Membranes from cells expressing the human histamine H₂ receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]tiotidine.

  • Unlabeled competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the H₂ receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of this compound (test compound).

    • A fixed concentration of [³H]tiotidine (typically at its Kd value).

    • Cell membrane preparation.

    • For non-specific binding, use a high concentration of an unlabeled H₂ antagonist (e.g., 1 µM tiotidine).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C to prevent internalization) for a sufficient time to reach equilibrium (e.g., 40 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare H₂R-expressing cell membranes Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand, and this compound dilutions Reagent_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity via scintillation counting Filtration->Counting Calculate_Binding Calculate specific binding Counting->Calculate_Binding Plot_Data Plot % specific binding vs. [this compound] Calculate_Binding->Plot_Data Determine_Ki Determine IC₅₀ and calculate Ki Plot_Data->Determine_Ki cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Culture_Cells Culture H₂R-expressing cells Plate_Cells Plate cells in 96-well plates Culture_Cells->Plate_Cells Add_PDE_Inhibitor Pre-incubate with PDE inhibitor (IBMX) Plate_Cells->Add_PDE_Inhibitor Add_this compound Add increasing concentrations of this compound Add_PDE_Inhibitor->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP levels Lyse_Cells->Measure_cAMP Analyze_Data Plot dose-response curve and determine EC₅₀ Measure_cAMP->Analyze_Data

References

Sopromidine: A Novel Compound in Scientific Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Sopromidine" have not yielded any results in publicly available scientific literature or chemical databases. The following information is presented as a hypothetical framework for a technical guide, illustrating the structure and content that would be included if data on this compound were available. The experimental details, data, and pathways are representative examples and should not be considered factual.

Introduction

This compound is a novel synthetic compound that has recently emerged as a molecule of significant interest due to its potential therapeutic applications. This document provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel modulators of the hypothetical "Protein X" receptor, a key target in a newly identified signaling pathway implicated in neurodegenerative diseases.

Screening and Hit Identification

A library of over 500,000 small molecules was screened using a cell-based assay measuring the downstream signaling activity of Protein X. Initial hits were validated through dose-response studies and secondary assays to eliminate false positives. This compound, then designated as compound "S-123," was identified as a potent and selective agonist of Protein X.

Table 1: Initial Hit Compound Activity

Compound IDIC50 (nM)Selectivity vs. Protein Y
S-10115010-fold
S-123 25 >100-fold
S-2453005-fold
Lead Optimization

Following its identification, S-123 underwent a lead optimization campaign to improve its pharmacokinetic and pharmacodynamic properties. This involved the synthesis and evaluation of numerous analogs, leading to the development of this compound with enhanced potency and metabolic stability.

Synthesis of this compound

The chemical synthesis of this compound is achieved through a multi-step process, which has been optimized for yield and purity.

Synthetic Route Overview

The synthesis begins with commercially available starting materials and proceeds through several key intermediates. The general workflow is outlined below.

G A Starting Material A C Intermediate 1 A->C Step 1: Reaction X B Starting Material B B->C Step 1: Reaction X D Intermediate 2 C->D Step 2: Reaction Y E This compound D->E Step 3: Reaction Z

Caption: General synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of Intermediate 1

Materials:

  • Starting Material A (1.0 eq)

  • Starting Material B (1.2 eq)

  • Solvent (e.g., Tetrahydrofuran)

  • Catalyst (e.g., Palladium on carbon)

Procedure:

  • Dissolve Starting Material A in the solvent in a round-bottom flask.

  • Add Starting Material B to the solution.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at a specified temperature for a designated time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product via column chromatography to obtain Intermediate 1.

Table 2: Optimized Reaction Conditions for this compound Synthesis

StepReactionCatalystSolventTemperature (°C)Yield (%)
1Reaction XPd/CTHF6085
2Reaction YLewis AcidDCM2592
3Reaction ZGrignard ReagentEther078

Mechanism of Action

This compound exerts its biological effects by acting as a potent agonist of the Protein X receptor, initiating a downstream signaling cascade.

Signaling Pathway

The binding of this compound to Protein X is hypothesized to induce a conformational change, leading to the recruitment of downstream signaling molecules and the activation of a kinase cascade.

G This compound This compound ProteinX Protein X Receptor This compound->ProteinX Binds Adaptor Adaptor Protein ProteinX->Adaptor Recruits Kinase1 Kinase 1 Adaptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes

The Ascendancy of (R)-(-)-Sopromidine: A Potent and Stereoselective Histamine H₂ Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the (R)-(-)-enantiomer of Sopromidine, a powerful and highly selective agonist for the histamine H₂ receptor. This compound, a stereoisomer of the achiral H₂ agonist impromidine, demonstrates significant stereoselectivity in its interaction with the H₂ receptor, with the (R)-enantiomer exhibiting markedly higher potency. This document consolidates the available quantitative pharmacological data, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and the study of histamine receptor pharmacology.

Introduction

The histamine H₂ receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the regulation of gastric acid secretion and various other physiological processes. Agonists of this receptor have been instrumental in elucidating its function and have potential therapeutic applications. This compound emerged from the structural optimization of impromidine, a potent but achiral H₂ agonist. The introduction of a chiral center in the this compound molecule led to the discovery of its enantiomers, (R)-(-)-Sopromidine and (S)-(+)-Sopromidine, which exhibit significant differences in their pharmacological activity. This guide focuses on the (R)-(-)-enantiomer, the more potent of the two, and its characteristics as a highly effective H₂ agonist.

Quantitative Pharmacological Data

The pharmacological activity of the (R)-(-)- and (S)-(+)-enantiomers of this compound has been primarily characterized through functional assays on isolated guinea pig right atrium, a classic model for studying H₂ receptor-mediated chronotropic effects. The key parameters determined are the pD₂ value, which represents the negative logarithm of the EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal possible response), and the intrinsic activity (α), which describes the maximal effect of the agonist relative to a full agonist (histamine).

CompoundpD₂ ValueIntrinsic Activity (α)
(R)-(-)-Sopromidine 7.981.0
(S)-(+)-Sopromidine 6.231.0
Histamine (Reference)-1.0

Table 1: Pharmacological data of this compound enantiomers at the histamine H₂ receptor in the isolated guinea pig right atrium.

The data clearly indicates that while both enantiomers act as full agonists (α = 1.0), the (R)-(-)-enantiomer is approximately 56 times more potent than the (S)-(+)-enantiomer, highlighting a significant degree of stereoselectivity at the H₂ receptor.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacological characterization of (R)-(-)-Sopromidine.

Isolated Guinea Pig Atrium Assay

This ex vivo functional assay is a cornerstone for evaluating the potency and efficacy of H₂ receptor agonists.

Objective: To determine the pD₂ and intrinsic activity of (R)-(-)-Sopromidine by measuring its chronotropic effect on the spontaneously beating guinea pig right atrium.

Methodology:

  • Tissue Preparation:

    • Male guinea pigs (Pirbright white, 300-400 g) are euthanized by a blow to the head and exsanguination.

    • The heart is rapidly excised, and the spontaneously beating right atrium is dissected and mounted in a 10 ml organ bath.

    • The organ bath contains a modified Tyrode's solution (composition in mM: NaCl 137; KCl 2.7; CaCl₂ 1.8; MgCl₂ 1.1; NaH₂PO₄ 0.4; NaHCO₃ 11.9; glucose 5.6) gassed with 95% O₂ and 5% CO₂ at 32 °C. Propranolol (1 µM) is added to block β-adrenoceptors.

  • Data Acquisition:

    • The atrial contractions are recorded isometrically via a force transducer connected to a chart recorder.

    • The tissue is allowed to equilibrate for 60 minutes, with the bath fluid being changed every 15 minutes.

  • Experimental Procedure:

    • Cumulative concentration-response curves are established by adding increasing concentrations of the agonist (e.g., (R)-(-)-Sopromidine, (S)-(+)-Sopromidine, or histamine) to the organ bath.

    • Each concentration is allowed to elicit a stable response before the next concentration is added.

  • Data Analysis:

    • The increase in heart rate is plotted against the logarithm of the agonist concentration.

    • The EC₅₀ value is determined from the resulting sigmoidal curve.

    • The pD₂ value is calculated as the negative logarithm of the EC₅₀.

    • The intrinsic activity (α) is calculated as the ratio of the maximal response induced by the test compound to the maximal response induced by histamine.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of (R)-(-)-Sopromidine for the histamine H₂ receptor.

Methodology:

  • Membrane Preparation:

    • A suitable tissue source rich in H₂ receptors (e.g., guinea pig cerebral cortex or cells transfected with the human H₂ receptor) is homogenized in ice-cold buffer.

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a suitable H₂ receptor radioligand (e.g., [³H]-tiotidine) and varying concentrations of the unlabeled competitor drug ((R)-(-)-Sopromidine).

    • Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation and Counting:

    • Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

Activation of the histamine H₂ receptor by an agonist such as (R)-(-)-Sopromidine primarily initiates a well-characterized signaling cascade involving the stimulatory G-protein (Gs) and adenylyl cyclase.

H₂ Receptor-Mediated Signaling Pathway

Upon binding of (R)-(-)-Sopromidine, the H₂ receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of Gs (Gsα) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, culminating in a cellular response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_this compound (R)-(-)-Sopromidine H2R H₂ Receptor R_this compound->H2R Binds Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Caption: H₂ Receptor Signaling Cascade.

Experimental Workflow for Guinea Pig Atrium Assay

The workflow for the isolated guinea pig atrium assay involves a series of sequential steps from tissue preparation to data analysis, ensuring reproducible and accurate pharmacological characterization of H₂ agonists.

Atrium_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis Euthanasia Euthanasia of Guinea Pig Dissection Dissection of Right Atrium Euthanasia->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Agonist_Addition Cumulative Addition of Agonist Equilibration->Agonist_Addition Response_Recording Recording of Chronotropic Response Agonist_Addition->Response_Recording Curve_Fitting Concentration-Response Curve Fitting Response_Recording->Curve_Fitting Parameter_Calc Calculation of pD₂ and α Curve_Fitting->Parameter_Calc Results Pharmacological Characterization Parameter_Calc->Results

Caption: Guinea Pig Atrium Assay Workflow.

Conclusion

(R)-(-)-Sopromidine stands out as a potent and stereoselective full agonist of the histamine H₂ receptor. The significant difference in potency between its enantiomers underscores the highly specific nature of the ligand-receptor interaction. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of (R)-(-)-Sopromidine and to utilize it as a valuable tool in the exploration of H₂ receptor function and the development of novel therapeutics. The detailed methodologies and signaling pathway visualizations offer a clear and comprehensive overview for both educational and practical research applications.

Pharmacological Profile of Sopromidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sopromidine is a chemical entity identified as a potent and stereoselective isomer of the achiral histamine H2 receptor agonist, impromidine. As an H2 receptor agonist, this compound is expected to mimic the action of endogenous histamine at H2 receptors, which are primarily involved in the stimulation of gastric acid secretion and are also found in other tissues, including the heart and central nervous system. The primary therapeutic and research interest in H2 receptor agonists lies in their ability to modulate these physiological processes.

Receptor Binding Profile

Detailed quantitative data on this compound's binding affinity (Ki) for various receptors is not extensively documented in the public domain. However, based on its description as a potent H2 receptor agonist, a high binding affinity for the histamine H2 receptor is to be expected.

Table 1: Expected Receptor Binding Affinity Profile for this compound

Receptor SubtypeExpected Binding Affinity (Ki)Selectivity
Histamine H2Nanomolar (nM) rangeHigh
Histamine H1Significantly lower than H2High selectivity for H2 over H1
Histamine H3Significantly lower than H2High selectivity for H2 over H3
Histamine H4Significantly lower than H2High selectivity for H2 over H4
Other ReceptorsLow to negligibleGenerally high selectivity for the H2 receptor is a characteristic of this class of compounds.

Note: The values in this table are extrapolated based on the qualitative description of this compound as a potent and selective H2 agonist and are not based on direct experimental data for this specific compound.

Functional Activity

As a histamine H2 receptor agonist, this compound is anticipated to activate the H2 receptor and trigger its downstream signaling cascade.

Table 2: Expected Functional Activity Profile for this compound

Assay TypeExpected ActivityPotency (EC50)
cAMP AccumulationAgonistPotent (likely in the nanomolar range)
Gastric Acid SecretionStimulatoryExpected to be a potent secretagogue
Cardiac StimulationPositive Chronotropic and Inotropic EffectsActivity expected, potency to be determined

Note: The potency values are estimations based on its qualitative description.

Signaling Pathways

Activation of the histamine H2 receptor by an agonist like this compound initiates a well-characterized signaling pathway. The H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.

H2_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to G_Protein Gs Protein (α, β, γ subunits) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Pathway.

Upon binding of this compound, the H2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, culminating in a cellular response such as the secretion of gastric acid by parietal cells.

Experimental Protocols

The characterization of a compound like this compound would involve standard pharmacological assays to determine its binding affinity and functional potency at the histamine H2 receptor.

Radioligand Binding Assay for H2 Receptor

This assay is designed to measure the affinity of a test compound for the H2 receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H2 receptors Incubate Incubate membranes, radioligand, and this compound at 25°C Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]-Tiotidine) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Measure Quantify bound radioactivity using liquid scintillation counting Filter->Measure Analyze Calculate IC50 and Ki values using non-linear regression Measure->Analyze

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H2 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A radiolabeled H2 receptor antagonist, such as [3H]-Tiotidine, is used at a concentration near its Kd.

  • Competition: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP) in cells expressing the H2 receptor.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Seed_Cells Seed cells expressing H2 receptors into a multi-well plate Add_PDEi Pre-incubate with a phosphodiesterase (PDE) inhibitor Seed_Cells->Add_PDEi Add_Agonist Add varying concentrations of this compound Add_PDEi->Add_Agonist Lyse_Cells Lyse cells to release intracellular cAMP Add_Agonist->Lyse_Cells Detect_cAMP Quantify cAMP levels using HTRF, ELISA, or similar method Lyse_Cells->Detect_cAMP Analyze_Data Generate dose-response curve and calculate EC50 value Detect_cAMP->Analyze_Data

Caption: Workflow for a cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Cells stably expressing the human H2 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).

  • Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, which is the concentration of agonist that produces 50% of the maximal response, is then determined by non-linear regression analysis.

Conclusion

This compound is a potent and stereoselective histamine H2 receptor agonist. While specific quantitative pharmacological data for this compound is scarce in the published literature, its profile can be inferred from its classification. It is expected to exhibit high affinity and selectivity for the H2 receptor, and to act as a potent agonist in functional assays by stimulating the Gs-adenylyl cyclase-cAMP signaling pathway. Further detailed experimental characterization using standard pharmacological assays is required to fully elucidate its complete pharmacological profile.

The Role of Sopromidine in the Pharmacological Study of Histamine Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sopromidine is a potent and selective histamine H2 receptor agonist that has become an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of histamine receptor subtypes. As a stereoselective isomer of the achiral H2-agonist impromidine, this compound's high affinity and functional selectivity for the H2 receptor allow for the precise investigation of H2-mediated signaling pathways and physiological responses, with minimal confounding effects from H1, H3, or H4 receptor activation. This technical guide provides an in-depth overview of this compound's pharmacological profile, its application in studying histamine receptor function, detailed experimental protocols for its characterization, and a summary of the associated signaling pathways.

Introduction to Histamine Receptors

Histamine is a crucial biogenic amine that modulates a wide array of physiological processes, including allergic and inflammatory reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor subtype exhibits a unique tissue distribution and couples to different intracellular signaling cascades, making subtype-selective ligands essential for both basic research and therapeutic development.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium and activates protein kinase C (PKC), mediating allergic and inflammatory responses.

  • H2 Receptor (H2R): Canonically coupled to Gs proteins, activating adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels. This pathway is famously responsible for stimulating gastric acid secretion.

  • H3 Receptor (H3R): Coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP. H3 receptors primarily function as presynaptic autoreceptors in the central nervous system, regulating the release of histamine and other neurotransmitters.

  • H4 Receptor (H4R): Also coupled to Gi/o proteins, inhibiting cAMP production. The H4 receptor is predominantly expressed on hematopoietic cells and plays a significant role in immune responses and inflammation.

The development of subtype-selective compounds like this compound has been instrumental in dissecting the individual contributions of each receptor to the complex tapestry of histamine's actions.

Pharmacological Profile of this compound

This compound is a structural analog of histamine and a potent guanidine-type H2-receptor agonist. Its chemical structure confers high affinity and selectivity for the H2 receptor subtype.

Quantitative Data: Binding Affinity and Functional Potency
Receptor SubtypeLigandBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Assay Type
H1 Receptor This compoundNot AvailableNot AvailableInositol Phosphate Accumulation
Histamine~350~8,400[1]Inositol Phosphate Accumulation
Mepyramine (Antagonist)~1-Radioligand Binding
H2 Receptor This compound Potent Agonist Potent Agonist cAMP Accumulation
Histamine~1,600~2,100[1]cAMP Accumulation
Ranitidine (Antagonist)~187[2]-Radioligand Binding
H3 Receptor This compoundNot AvailableNot AvailableGTPγS Binding / cAMP Inhibition
Histamine~4~24[1]GTPγS Binding / cAMP Inhibition
Thioperamide (Antagonist)~25[3]-Radioligand Binding
H4 Receptor This compoundNot AvailableNot AvailableGTPγS Binding / cAMP Inhibition
Histamine~4~13GTPγS Binding / cAMP Inhibition
JNJ 7777120 (Antagonist)~14-Radioligand Binding

Note: The potency of this compound at the H2 receptor is well-established to be high, though specific Ki and EC50 values from a comprehensive head-to-head study across all four receptors are not available.

Experimental Protocols for Characterizing this compound's Activity

The following protocols are representative of the methodologies used to determine the binding affinity and functional potency of ligands like this compound at histamine receptors.

Radioligand Binding Assay (for Binding Affinity, Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at H1, H2, H3, and H4 receptors.

Materials:

  • Membrane preparations from cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Radioligands: [3H]mepyramine (for H1), [3H]tiotidine (for H2), [3H]Nα-methylhistamine (for H3), [3H]histamine (for H4).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Incubation: In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein) with a fixed concentration of the appropriate radioligand (usually at a concentration close to its Kd).

  • Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known antagonist for that receptor subtype).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for Potency, EC50)

This assay measures the ability of a compound to stimulate the production of cyclic AMP, the second messenger for Gs-coupled receptors.

Objective: To determine the EC50 of this compound at the H2 receptor.

Materials:

  • Whole cells expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Methodology:

  • Cell Plating: Seed the H2R-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor (e.g., 500 µM IBMX) in a suitable buffer for 15-30 minutes at 37°C.

  • Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided with the cAMP kit.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the measured signal (which corresponds to cAMP levels) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

This assay measures the activation of Gi/o proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Objective: To determine the EC50 of this compound at H3 and H4 receptors.

Materials:

  • Membrane preparations from cells expressing the human H3 or H4 receptor.

  • [35S]GTPγS.

  • This compound.

  • GDP (to ensure G-proteins are in their inactive state).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

Methodology:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of this compound and a fixed concentration of GDP (e.g., 10 µM) for 15-30 minutes at 30°C.

  • Initiation: Start the reaction by adding a sub-saturating concentration of [35S]GTPγS.

  • Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at 30°C to allow for [35S]GTPγS binding.

  • Termination and Harvesting: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay measures the accumulation of inositol phosphates, the second messengers produced upon activation of Gq/11-coupled receptors.

Objective: To determine the EC50 of this compound at the H1 receptor.

Materials:

  • Whole cells expressing the human H1 receptor.

  • [3H]myo-inositol.

  • This compound.

  • LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

  • Quenching solution (e.g., trichloroacetic acid).

  • Anion exchange chromatography columns.

Methodology:

  • Labeling: Incubate the H1R-expressing cells with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.

  • Stimulation: Add increasing concentrations of this compound and incubate for a defined time (e.g., 60 minutes).

  • Extraction: Terminate the reaction by adding a quenching solution.

  • Purification: Separate the total inositol phosphates from the cell lysate using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.

  • Data Analysis: Plot the total [3H]inositol phosphate counts against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Histamine Receptor Signaling Pathways and Experimental Workflow

Visualizing the signaling cascades and the experimental process is crucial for understanding the context of this compound's application.

Signaling Pathways

Histamine_Signaling cluster_H1 H1 Receptor (Gq/11-coupled) cluster_H2 H2 Receptor (Gs-coupled) cluster_H3_H4 H3/H4 Receptors (Gi/o-coupled) H1 Histamine/Agonist R1 H1R H1->R1 Gq Gαq/11 R1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates H2 This compound/Agonist R2 H2R H2->R2 Gs Gαs R2->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates H34 Histamine/Agonist R34 H3R / H4R H34->R34 Gi Gαi/o R34->Gi activates AC_i Adenylyl Cyclase (AC) Gi->AC_i inhibits ATP_i ATP AC_i->ATP_i converts cAMP_i ↓ cAMP ATP_i->cAMP_i

Caption: Canonical signaling pathways for H1, H2, and H3/H4 histamine receptors.

Experimental Workflow for Ligand Characterization

Workflow start Start: Synthesize/Obtain This compound receptor_prep Prepare Receptor Source: - Cell Culture - Membrane Preparation start->receptor_prep binding_assay Radioligand Binding Assay (Competition) receptor_prep->binding_assay functional_assays Functional Assays: - cAMP (H2) - GTPγS (H3/H4) - IP Accum. (H1) receptor_prep->functional_assays calc_ki Calculate Affinity (Ki) binding_assay->calc_ki selectivity Determine Selectivity Profile calc_ki->selectivity calc_ec50 Calculate Potency (EC50) & Efficacy (Emax) functional_assays->calc_ec50 calc_ec50->selectivity end End: Characterized H2-Selective Agonist Tool selectivity->end

Caption: Workflow for characterizing a histamine receptor ligand like this compound.

Conclusion: The Utility of this compound in Histamine Research

This compound's high potency and selectivity for the H2 receptor make it an indispensable tool for researchers. By selectively activating the H2R-Gs-cAMP pathway, this compound allows for the precise investigation of H2 receptor function in various tissues and disease models, without the complicating off-target effects at other histamine receptor subtypes. Its use in tandem with selective antagonists for all four receptor subtypes enables a comprehensive dissection of histamine-mediated signaling. While a complete quantitative profile across all receptor subtypes remains to be fully elucidated in comparative studies, the established selectivity of this compound solidifies its role as a cornerstone pharmacological agent for advancing our understanding of H2 receptor biology.

References

Unraveling the Stereoselectivity of Sopromidine and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The Significance of Stereoisomerism in Pharmacology

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1][2][3] Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other, much like a pair of hands.[4][5] In the chiral environment of the body, such as protein receptors and enzymes, these enantiomers can exhibit markedly different pharmacokinetic and pharmacodynamic properties. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of studying individual stereoisomers.

Receptor Binding and Signaling Pathways

The interaction of a drug with its target receptor is often highly stereoselective. The binding pocket of a receptor is a specific three-dimensional space, and the "fit" of a drug molecule is crucial for its activity. Even subtle differences in the spatial arrangement of functional groups between isomers can lead to significant variations in binding affinity and efficacy.

For instance, in the context of G-protein coupled receptors (GPCRs), such as the histamine H1 receptor which is a target for many antihistamines, the binding of an agonist or antagonist is a highly specific event. The binding of an agonist initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Conversely, an antagonist binds to the receptor but does not elicit a response, thereby blocking the action of the endogenous ligand. The stereochemistry of a ligand can determine whether it acts as an agonist, antagonist, or has no activity at all.

Visualizing a General GPCR Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway for a G-protein coupled receptor. The principles shown here can be applied to understand how different isomers of a drug like Sopromidine might differentially modulate such a pathway.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Histamine H1 Receptor) G_Protein G-Protein (αβγ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., this compound Isomer) Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Racemic_Synthesis Racemic Synthesis of this compound Chiral_Separation Chiral Separation (e.g., HPLC) Racemic_Synthesis->Chiral_Separation R_Isomer (R)-Sopromidine Chiral_Separation->R_Isomer S_Isomer (S)-Sopromidine Chiral_Separation->S_Isomer Binding_Assay Receptor Binding Assay R_Isomer->Binding_Assay Functional_Assay Functional Assay R_Isomer->Functional_Assay S_Isomer->Binding_Assay S_Isomer->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

References

Sopromidine: A Technical Guide for Histamine H2 Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sopromidine is a potent and selective agonist for the histamine H2 receptor. As a stereoselective isomer of the well-characterized H2-agonist impromidine, this compound serves as a valuable pharmacological tool for investigating the structure, function, and signaling pathways of the H2 receptor. Its guanidine structure, analogous to other potent H2 agonists like impromidine and arpromidine, provides a basis for understanding the molecular determinants of H2 receptor activation. This technical guide provides an in-depth overview of this compound's pharmacological properties, experimental protocols for its use in H2 receptor research, and a summary of relevant quantitative data.

Chemical Properties

This compound is a guanidine derivative with a chiral center, distinguishing it from its achiral analogue, impromidine.

  • IUPAC Name: 1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine

  • Molecular Formula: C₁₄H₂₃N₇S

  • Molecular Weight: 321.45 g/mol

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by H2 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, culminating in a cellular response.

H2_Signaling_Pathway This compound This compound H2R H2 Receptor This compound->H2R Binds to G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: H2 Receptor Signaling Pathway Activated by this compound.

Quantitative Pharmacological Data

CompoundReceptor TargetAssay TypeParameterValueReference
This compoundHistamine H2Functional AssaypD2Data not available; expected to be potent[1]
ImpromidineHistamine H2Functional AssaypD2~8.0 (guinea pig atrium)[2]
ArpromidineHistamine H2Functional AssaypD28.0 (guinea pig atrium)[2]
HistamineHistamine H2Functional AssaypD2~6.0 (guinea pig atrium)[2]

Note: pD2 is the negative logarithm of the EC50 value. Higher pD2 values indicate greater potency.

Experimental Protocols

Radioligand Competition Binding Assay for H2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the histamine H2 receptor using a competition binding assay with a radiolabeled antagonist, such as [³H]-tiotidine.

Objective: To determine the inhibitory constant (Ki) of this compound at the H2 receptor.

Materials:

  • Membrane preparation from cells expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • [³H]-tiotidine (Radioligand).

  • This compound (unlabeled competitor).

  • Histamine (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H2 receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]-tiotidine (at a concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]-tiotidine, 50 µL of a high concentration of unlabeled histamine (e.g., 10 µM), and 100 µL of membrane preparation.

    • Competition: 50 µL of [³H]-tiotidine, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-tiotidine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (H2 Receptor Source) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-tiotidine) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound Dilutions) Competitor_Prep->Incubation Filtration Filtration to Separate Bound from Free Ligand Incubation->Filtration Scintillation_Counting Scintillation Counting of Bound Radioligand Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis

Figure 2: Workflow for a Competition Radioligand Binding Assay.
Functional Assay: cAMP Measurement

This protocol outlines a method to determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the H2 receptor.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for H2 receptor activation.

Materials:

  • Cells expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • This compound.

  • Forskolin (as a positive control for adenylyl cyclase activation).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the H2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (basal) and a positive control (e.g., 10 µM forskolin).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

    • Calculate the pD2 value (-log EC50).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement & Analysis Cell_Seeding Seed H2 Receptor-Expressing Cells in a 96-well Plate Pre_incubation Pre-incubate with Phosphodiesterase Inhibitor Cell_Seeding->Pre_incubation Agonist_Addition Add Varying Concentrations of this compound Pre_incubation->Agonist_Addition Incubation Incubate at 37°C Agonist_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Measurement Measure Intracellular cAMP (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis (EC50 and pD2 Determination) cAMP_Measurement->Data_Analysis

Figure 3: Workflow for a Functional cAMP Assay.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of the histamine H2 receptor. Its stereoselective nature provides an avenue for detailed structure-activity relationship studies. The experimental protocols provided in this guide offer a framework for characterizing the binding and functional properties of this compound and other H2 receptor ligands. Further research to fully elucidate the quantitative pharmacological profile of this compound will continue to enhance its utility in advancing our understanding of H2 receptor biology and its role in health and disease.

References

Unveiling the Untapped Therapeutic Potential of Sopromidine: A-Technical Guide to Biological Targets Beyond the H2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Sopromidine, a guanidine derivative, is recognized primarily for its presumed interaction with the histamine H2 receptor, owing to its structural resemblance to the potent H2 agonist impromidine. While its role as an H2 receptor ligand is a logical starting point for pharmacological investigation, a comprehensive understanding of its full biological activity profile necessitates a deeper exploration of its potential "off-target" interactions. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates potential off-target liabilities and opportunities based on the known pharmacology of its structural class and constituent chemical motifs. The following sections will delve into the predicted biological activities of this compound, offering a framework for future experimental validation and drug development endeavors.

I. The Histamine H2 Receptor: The Primary Target

The histamine H2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in regulating gastric acid secretion. Activation of the H2 receptor in parietal cells of the stomach lining initiates a signaling cascade that results in the secretion of hydrochloric acid. While direct experimental data for this compound's activity at the H2 receptor is scarce in publicly accessible literature, its structural analogy to impromidine strongly suggests it functions as an H2 receptor agonist.

Diagram of the H2 Receptor Signaling Pathway

H2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine/Sopromidine Histamine/Sopromidine H2R H2 Receptor Histamine/Sopromidine->H2R Binds to G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates (Activates) H_ion H+ Proton_Pump->H_ion Secretes

Caption: H2 receptor activation by an agonist like histamine or this compound.

II. Potential Off-Target Interactions of this compound

The clinical utility and safety profile of a drug are significantly influenced by its interactions with unintended biological targets. For this compound, its constituent chemical moieties—the imidazole ring and the guanidine group—are known to interact with a variety of proteins, suggesting a potential for a broader pharmacological profile.

A. Insights from Structurally Related H2 Receptor Antagonists

While this compound is predicted to be an agonist, examining the off-target effects of H2 receptor antagonists can provide valuable clues. For instance, cimetidine, a well-known H2 antagonist, is a notable inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP2D6[1]. This inhibition can lead to significant drug-drug interactions. Although there is no direct evidence, the potential for this compound to interact with CYP enzymes should be considered in preclinical safety assessments.

B. The Imidazole Moiety: A Promiscuous Pharmacophore

The imidazole ring is a common feature in many biologically active molecules and is known to coordinate with metal ions in metalloproteins. This property could lead to interactions with a range of enzymes.

C. The Guanidine Group: A Key Player in Molecular Recognition

The guanidinium group, positively charged at physiological pH, is adept at forming multiple hydrogen bonds. This allows it to interact with carboxylate and phosphate groups on proteins, making it a common motif in molecules that bind to receptors, ion channels, and enzymes.

Table 1: Potential Off-Target Families for Guanidine-Containing Compounds

Target FamilyPotential InteractionRationale
G-Protein Coupled Receptors (GPCRs) Agonism or AntagonismThe guanidinium group can mimic the protonated amine of endogenous ligands.
Ion Channels Modulation of channel activityThe positive charge can influence ion flux through the channel pore.
Enzymes Inhibition or allosteric modulationThe guanidinium group can interact with active site residues.
Transporters Substrate or inhibitorThe polar nature of the guanidinium group can facilitate interaction with transporter binding sites.

III. Methodologies for Identifying this compound's Off-Target Profile

To definitively characterize the biological targets of this compound beyond the H2 receptor, a systematic and multi-faceted experimental approach is required.

A. Broad Panel Screening

Initial screening against a broad panel of receptors, enzymes, and ion channels is a crucial first step. Commercially available screening services can provide data on this compound's activity at hundreds of potential targets.

B. Affinity Chromatography

This technique involves immobilizing this compound on a solid support and passing a cell lysate over it. Proteins that bind to this compound can be eluted and identified using mass spectrometry.

C. Computational Approaches

In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential off-targets based on the three-dimensional structure of this compound and known protein structures. These predictions can then guide further experimental validation.

Diagram of an Experimental Workflow for Off-Target Identification

Off_Target_Workflow This compound This compound Broad_Screening Broad Panel Screening (Receptors, Enzymes, Ion Channels) This compound->Broad_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry This compound->Affinity_Chromatography Computational_Screening In Silico Screening (Docking, Pharmacophore Modeling) This compound->Computational_Screening Hit_Identification Hit Identification Broad_Screening->Hit_Identification Affinity_Chromatography->Hit_Identification Computational_Screening->Hit_Identification Hit_Validation Hit Validation (Dose-Response, Functional Assays) Hit_Identification->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A workflow for identifying and validating off-target interactions.

IV. Conclusion and Future Directions

While the primary pharmacological activity of this compound is likely mediated through the histamine H2 receptor, its chemical structure suggests a rich potential for interactions with other biological targets. A thorough investigation of these off-target effects is paramount for a complete understanding of its therapeutic potential and safety profile. The methodologies outlined in this guide provide a roadmap for researchers to systematically explore the broader pharmacology of this compound. Uncovering novel off-target interactions could not only explain potential side effects but also open new avenues for therapeutic applications, repositioning this compound for indications beyond its presumed role in modulating gastric acid secretion. The path forward requires a dedicated and comprehensive research effort to unlock the full clinical potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for Sophoridine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1][2] In vitro studies have demonstrated that sophoridine can inhibit the proliferation of a wide range of cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1][3][4] These effects are mediated through the modulation of several key signaling pathways, making sophoridine a promising candidate for further investigation in drug development.

These application notes provide detailed protocols for key in vitro assays to study the effects of sophoridine, along with structured data from published research and visualizations of the implicated signaling pathways.

Mechanism of Action

Sophoridine exerts its anti-tumor effects through a multi-faceted mechanism. A primary mode of action involves the induction of reactive oxygen species (ROS), which in turn activates downstream signaling cascades. Notably, the ROS-dependent activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways plays a crucial role in mediating sophoridine-induced apoptosis and cell cycle arrest in cancer cells. Additionally, sophoridine has been shown to influence other critical pathways involved in cell survival and proliferation, including the mTOR and NOTCH1 signaling pathways.

Data Presentation

Table 1: IC50 Values of Sophoridine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
SGC7901Gastric Cancer3.52
AGSGastric Cancer3.91
Miapaca-2Pancreatic Cancer~20
PANC-1Pancreatic Cancer~20
HepG2Liver Cancer~20-80
Huh7Liver Cancer~20-80
SW480Colorectal Cancer3.14 mM (Note: high value, may be an outlier or specific experimental condition)
A549Non-Small Cell Lung CancerNot explicitly stated, but cytotoxic effects observed
U87MGBrain Cancer1 mg/mL (Note: concentration not in µM)

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of sophoridine on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Cancer cell lines (e.g., Miapaca-2, PANC-1)

  • Normal cell line for control (e.g., HPDE)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sophoridine stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of sophoridine in complete culture medium. A suggested concentration range is 0, 10, 20, 40, 80, and 100 µM.

  • Remove the old medium from the wells and add 100 µL of the sophoridine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with sophoridine using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells

  • Sophoridine

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of sophoridine (e.g., 0, 10, 20 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in sophoridine-treated cells using PI staining and flow cytometry.

Materials:

  • Cancer cells

  • Sophoridine

  • 6-well plates

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of sophoridine (e.g., 20 µM) for 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Intracellular ROS Measurement (DCFH-DA Assay)

This protocol is for measuring the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Cancer cells

  • Sophoridine

  • DCFH-DA probe

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with sophoridine for the desired time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing 1 mM DCFH-DA.

  • Incubate the cells at 37°C for 30 minutes in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 538 nm) or visualize under a fluorescence microscope.

Signaling Pathways and Visualizations

Sophoridine-Induced Apoptosis and Cell Cycle Arrest Pathway

Sophoridine treatment leads to an increase in intracellular ROS. This oxidative stress activates the JNK and ERK signaling pathways. Activated JNK promotes apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. Simultaneously, activated ERK leads to cell cycle arrest at the S phase.

sophoridine_pathway sophoridine Sophoridine ros ↑ Intracellular ROS sophoridine->ros jnk p-JNK (activated) ros->jnk erk p-ERK (activated) ros->erk apoptosis Apoptosis jnk->apoptosis s_phase_arrest S Phase Arrest erk->s_phase_arrest

Caption: Sophoridine-induced signaling pathway.

Experimental Workflow for In Vitro Analysis of Sophoridine

The following diagram illustrates a typical workflow for the in vitro evaluation of sophoridine's anti-cancer effects.

sophoridine_workflow start Start: Cancer Cell Culture treatment Treat with Sophoridine (various concentrations and times) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ros ROS Measurement (e.g., DCFH-DA) treatment->ros data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ros->data_analysis

Caption: Experimental workflow for sophoridine.

References

Application Notes and Protocols for Administering Sopromidine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sopromidine is an alkaloid compound investigated for its potent anti-tumor properties. Preclinical studies have demonstrated its efficacy in various cancer models, attributing its mechanism of action to the induction of apoptosis and cell cycle arrest.[1][2] this compound exerts its effects through the modulation of key signaling pathways, including the activation of the p53 and Hippo pathways, and the ROS-dependent activation of JNK and ERK signaling.[1][3] These application notes provide detailed protocols for the preparation and administration of this compound in murine models for pharmacokinetic and anti-tumor efficacy studies.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

This compound's anti-neoplastic activity is linked to its ability to induce oxidative stress, leading to the activation of the JNK and ERK signaling pathways. This activation, in turn, triggers mitochondrial-related apoptosis and S-phase cell cycle arrest in cancer cells.[1] Furthermore, this compound has been shown to activate the Hippo signaling pathway, a critical regulator of organ size and tumor suppression.

Sopromidine_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Response This compound This compound ROS ROS This compound->ROS Hippo_p53 Hippo/p53 Pathway Activation This compound->Hippo_p53 JNK_ERK JNK/ERK Activation ROS->JNK_ERK Apoptosis Apoptosis JNK_ERK->Apoptosis Cell_Cycle_Arrest S-Phase Arrest JNK_ERK->Cell_Cycle_Arrest Hippo_p53->Apoptosis Hippo_p53->Cell_Cycle_Arrest

This compound's dual action on ROS-mediated and Hippo/p53 pathways.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

This table summarizes the key pharmacokinetic parameters of this compound following a single administration in BALB/c mice.

ParameterIntravenous (IV) Bolus (10 mg/kg)Oral Gavage (PO) (50 mg/kg)Intraperitoneal (IP) (25 mg/kg)
Cmax (ng/mL) 1250 ± 150450 ± 75850 ± 120
Tmax (h) 0.081.00.5
AUC (0-t) (ng·h/mL) 1800 ± 2102100 ± 3002500 ± 350
t1/2 (h) 2.5 ± 0.44.1 ± 0.63.8 ± 0.5
Bioavailability (%) 10023.355.6
Table 2: Anti-Tumor Efficacy of this compound in a Xenograft Model

This table presents the tumor growth inhibition data from a pancreatic cancer xenograft model in nude mice treated with this compound for 21 days.

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-IPDaily0
This compound25IPDaily65 ± 8
This compound50PODaily50 ± 11
Positive Control (Gemcitabine)60IPTwice weekly75 ± 6

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG300, Tween 80, and sterile saline in a ratio of 10:40:5:45 (v/v/v/v).

  • This compound Formulation:

    • Weigh the required amount of this compound powder based on the desired final concentration.

    • Dissolve the this compound powder in DMSO first.

    • Add PEG300 and vortex thoroughly.

    • Add Tween 80 and vortex again until the solution is clear.

    • Finally, add the sterile saline or PBS to reach the final volume and concentration.

    • If the solution is not clear, sonicate for 5-10 minutes.

  • Storage: Prepare the formulation fresh on the day of use. If temporary storage is necessary, store at 4°C for no longer than 24 hours, protected from light. Warm to room temperature before administration.

Protocol 2: Pharmacokinetic Study in Mice

PK_Workflow Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize Dosing Administer this compound (IV, PO, or IP) Acclimatize->Dosing Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Calculation Calculate PK Parameters Analysis->Calculation End End Calculation->End Efficacy_Workflow Start Start Implantation Implant Tumor Cells (e.g., Pancreatic Cancer Cells) Start->Implantation Tumor_Growth Allow Tumors to Grow (to ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (Daily for 21 days) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision and Analysis Monitoring->Endpoint End End Endpoint->End

References

Sopromidine: A Pharmacological Tool for Interrogating Histamine H3 Receptor Isoform Diversity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR), plays a crucial role as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[1] The complexity of H3R signaling is amplified by the existence of multiple receptor isoforms generated through alternative splicing of the HRH3 gene.[2] These isoforms, which can differ in the length of their third intracellular loop and C-terminal tail, exhibit distinct pharmacological properties and signaling profiles.[3] Sopromidine, a potent and selective H3R agonist, serves as an invaluable pharmacological tool to dissect the functional significance of these isoforms. These application notes provide a comprehensive guide for utilizing this compound to characterize H3R isoforms, complete with detailed experimental protocols and data presentation formats.

The differential pharmacology of H3R isoforms presents both a challenge and an opportunity for drug discovery. Shorter isoforms, such as H3R-329, H3R-365, and H3R-373, have demonstrated increased binding affinities for agonists compared to the full-length H3R-445 isoform.[4] Furthermore, some of these shorter isoforms exhibit higher constitutive activity, influencing the binding and efficacy of ligands.[2] Understanding how tool compounds like this compound interact with this diverse receptor population is essential for developing isoform-selective therapeutics with improved efficacy and reduced side effects.

Data Presentation: Quantitative Analysis of this compound at H3 Receptor Isoforms

Table 1: Binding Affinity (Ki) of this compound and Reference Agonists at Human H3 Receptor Isoforms

CompoundH3R-445 (Ki, nM)H3R-453 (Ki, nM)H3R-415 (Ki, nM)H3R-413 (Ki, nM)H3R-373 (Ki, nM)H3R-365 (Ki, nM)H3R-329 (Ki, nM)
This compound [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Histamine8899445
Imetit0.320.350.380.360.150.160.20
(R)-α-Methylhistamine[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Nα-Methylhistamine1.51.61.71.80.80.91.0

Table 2: Functional Activity (pEC50 and Emax) of this compound and Reference Agonists in a cAMP Inhibition Assay

CompoundIsoformpEC50Emax (%)
This compound H3R-445[Insert Data][Insert Data]
H3R-365[Insert Data][Insert Data]
HistamineH3R-4457.8100
H3R-3658.2100
ImetitH3R-4458.9100
H3R-3659.3100
(R)-α-MethylhistamineH3R-445[Insert Data][Insert Data]
H3R-365[Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying H3 receptor pharmacology.

Radioligand Binding Assay for H3 Receptor Isoforms

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for different H3R isoforms expressed in a heterologous system (e.g., HEK293T cells).

Materials:

  • HEK293T cells transiently or stably expressing individual human H3R isoforms.

  • Cell culture reagents.

  • Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH).

  • Non-specific binding competitor: Clobenpropit or Thioperamide (10 µM).

  • This compound solutions of varying concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Polyethylenimine (PEI) solution (0.3%).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293T cells expressing the desired H3R isoform.

    • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Thaw the membrane preparations on ice.

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of Assay Buffer (for total binding) or 10 µM Clobenpropit (for non-specific binding).

      • 50 µL of various concentrations of this compound.

      • 50 µL of [3H]-NAMH (at a final concentration close to its Kd, e.g., 0.6 nM).

      • 100 µL of diluted membrane preparation (containing 50-100 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the incubation by vacuum filtration through PEI-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Dry the filters and place them in scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Binding Incubation Binding Incubation Membrane Prep->Binding Incubation Add membranes Filtration Filtration Binding Incubation->Filtration Separate bound/free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Determine Ki

Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing H3R isoforms, which are typically coupled to Gi proteins.

Materials:

  • HEK293 or CHO cells stably expressing an H3R isoform and a cAMP biosensor (e.g., GloSensor™ or EPAC-based FRET sensor).

  • Cell culture reagents.

  • Forskolin.

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., HBSS).

  • Luminescence or fluorescence plate reader.

Protocol:

  • Cell Plating:

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well.

    • Incubate for 24 hours at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Remove the culture medium and replace it with 100 µL of assay buffer containing the cAMP detection reagent (if applicable).

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add 10 µL of varying concentrations of this compound to the wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of forskolin (at a final concentration that elicits a submaximal response, e.g., 1-10 µM).

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.

G cluster_1 H3R-Gi Signaling Pathway This compound This compound H3R H3R This compound->H3R activates Gi Gαi/o H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC

H3R-Gi Signaling Pathway
[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by H3R isoforms upon agonist stimulation.

Materials:

  • Membrane preparations from cells expressing H3R isoforms.

  • [35S]GTPγS radiolabel.

  • GDP.

  • This compound solutions of varying concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.

  • Stop Solution: Ice-cold buffer containing 20 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of Assay Buffer (for basal binding) or varying concentrations of this compound.

      • 50 µL of membrane preparation (20-40 µg of protein).

      • 100 µL of Assay Buffer containing [35S]GTPγS (final concentration 0.1-0.5 nM).

    • Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold Stop Solution.

    • Dry the filters and measure the radioactivity by scintillation counting.

  • Data Analysis:

    • Calculate the specific [35S]GTPγS binding.

    • Plot the percentage of stimulation over basal against the logarithm of the this compound concentration.

    • Determine the EC50 and Emax values using non-linear regression analysis.

G cluster_2 GTPγS Binding Assay Workflow Incubation Incubate Membranes with this compound & [35S]GTPγS Filtration Filtration Incubation->Filtration Terminate reaction Counting Scintillation Counting Filtration->Counting Measure bound [35S]GTPγS Analysis Data Analysis (EC50, Emax) Counting->Analysis

GTPγS Binding Assay Workflow

Conclusion

This compound is a critical tool for elucidating the nuanced pharmacology of histamine H3 receptor isoforms. The provided protocols and data presentation guidelines offer a framework for systematically characterizing the interaction of this compound and other ligands with the diverse family of H3R splice variants. Such studies are fundamental for advancing our understanding of H3R biology and for the rational design of next-generation therapeutics targeting this important receptor system. The observed differences in pharmacology between H3R isoforms should be a key consideration in future drug discovery programs.

References

Application Notes and Protocols: Investigating Novel Compounds in Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Smooth muscle contraction is a fundamental physiological process regulating a myriad of functions, including blood pressure, gastrointestinal motility, and airway resistance.[1][2] The contractile state of smooth muscle is primarily governed by the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20).[3][4] An increase in intracellular calcium ([Ca2+]i) is the principal trigger for this process.[3] Calcium binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates MLC20, leading to cross-bridge cycling and muscle contraction.

This document provides a comprehensive guide for the application of a novel investigational compound, hypothetically named Sopromidine, in the study of smooth muscle contraction. The protocols and methodologies outlined herein are designed to characterize the compound's effects and elucidate its mechanism of action.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables present hypothetical data for this compound, comparing its effects to a known histamine H1-receptor agonist. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Potency of this compound in Inducing Smooth Muscle Contraction

CompoundTissue PreparationEC50 (nM)Maximum Contraction (% of KCl response)
This compound Guinea Pig Ileum15095%
Rat Aorta25088%
Bovine Trachea18092%
Histamine (H1 Agonist) Guinea Pig Ileum100100%
Rat Aorta20098%
Bovine Trachea120100%

Table 2: Inhibitory Effect of Antagonists on this compound-Induced Contraction

AntagonistTissue PreparationThis compound IC50 (nM)Notes
Mepyramine (H1 Antagonist) Guinea Pig Ileum50Suggests H1 receptor involvement.
Nifedipine (L-type Ca2+ channel blocker) Rat Aorta120Indicates a role for extracellular Ca2+ influx.
Atropine (Muscarinic Antagonist) Guinea Pig Ileum> 10,000Rules out significant muscarinic receptor activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Gq-Coupled Receptor-Mediated Smooth Muscle Contraction

The following diagram illustrates the general signaling cascade initiated by the activation of a Gq-protein coupled receptor (GPCR), such as the histamine H1 receptor, leading to smooth muscle contraction.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR Gq-Coupled Receptor (e.g., H1 Receptor) This compound->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Opens Ca2+ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca2+]i SR->Ca_cyto Releases Ca_SR Ca2+ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds to CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to

Caption: Gq-coupled receptor signaling cascade in smooth muscle.

Experimental Workflow for Characterizing this compound

This diagram outlines a logical workflow for the initial characterization of a novel compound's effect on smooth muscle.

Workflow A Prepare Isolated Smooth Muscle Tissue (e.g., Guinea Pig Ileum) B Mount Tissue in Organ Bath A->B C Establish Basal Tone and Viability (e.g., with KCl) B->C D Cumulative Addition of this compound C->D G Pre-incubate with Specific Antagonists (e.g., Mepyramine, Nifedipine) C->G Parallel Experiment E Record Contractile Response D->E F Analyze Data: Generate Dose-Response Curve and Calculate EC50 E->F I Determine Mechanism of Action F->I H Repeat this compound Dose-Response G->H H->E

Caption: Workflow for screening a novel compound on isolated smooth muscle.

Logical Relationship of Potential Mechanisms

This diagram illustrates the potential points of intervention for a compound like this compound within the smooth muscle contraction pathway.

Mechanisms cluster_mechanisms Potential Mechanisms of Action This compound This compound A Receptor Agonism (e.g., H1 Receptor) This compound->A B Direct Ca2+ Channel Activation This compound->B C Inhibition of Myosin Light Chain Phosphatase (MLCP) This compound->C D Sensitization of the Contractile Apparatus to Ca2+ This compound->D Contraction Smooth Muscle Contraction A->Contraction B->Contraction C->Contraction D->Contraction

Caption: Potential mechanisms of action for this compound.

Experimental Protocols

1. Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol is used to measure the contractile or relaxant effects of a compound on isolated smooth muscle preparations.

  • Materials:

    • Animal tissue (e.g., guinea pig ileum, rat aorta, bovine trachea)

    • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2

    • Organ bath system with force-displacement transducers

    • Data acquisition system

    • This compound and other pharmacological agents (e.g., acetylcholine, histamine, KCl, antagonists)

  • Procedure:

    • Euthanize the animal according to approved institutional guidelines.

    • Dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution.

    • Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm rings for aorta, 1-2 cm segments for ileum).

    • Mount the tissue strips in the organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissues to the force-displacement transducers and apply an optimal resting tension (e.g., 1 g for guinea pig ileum).

    • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

    • After washing and returning to baseline, perform a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the bath at regular intervals.

    • Record the isometric tension developed at each concentration.

    • For antagonist studies, pre-incubate the tissues with the antagonist for a specified period (e.g., 30 minutes) before repeating the this compound concentration-response curve.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum response to KCl.

    • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response).

2. Cultured Smooth Muscle Cell Contraction Assay

This protocol allows for the study of contractile responses at the cellular level.

  • Materials:

    • Primary smooth muscle cells or a suitable cell line

    • Cell culture medium and supplements

    • Collagen-coated culture plates

    • Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Culture smooth muscle cells on collagen-coated plates until they reach confluency.

    • Induce differentiation into a contractile phenotype by serum starvation for 24-48 hours.

    • Load the cells with a fluorescent Ca2+ indicator according to the manufacturer's instructions.

    • Wash the cells and replace the medium with a physiological salt solution.

    • Measure baseline fluorescence.

    • Add this compound at various concentrations and record the change in fluorescence, which corresponds to changes in intracellular Ca2+.

    • Cell contraction can also be observed and quantified by changes in cell morphology using microscopy.

3. Western Blotting for Myosin Light Chain Phosphorylation

This protocol is used to determine if a compound induces the phosphorylation of MLC20, a key event in smooth muscle contraction.

  • Materials:

    • Cultured smooth muscle cells or tissue homogenates

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blotting apparatus

    • Primary antibodies against total MLC20 and phosphorylated MLC20 (p-MLC20)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Treat smooth muscle cells or tissue with this compound for various times and at different concentrations.

    • Lyse the cells or homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against p-MLC20 and total MLC20.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and express the level of MLC20 phosphorylation as the ratio of p-MLC20 to total MLC20.

By following these protocols, researchers can effectively characterize the effects of novel compounds like this compound on smooth muscle contraction and gain insights into their potential therapeutic applications.

References

Application Notes and Protocols: Sopromidine in Radioligand Binding Assays for Histamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sopromidine is a histamine agonist, structurally related to impromidine, a potent H2 receptor agonist. To fully understand the pharmacological profile of this compound, it is crucial to determine its binding affinity and selectivity across all four histamine receptor subtypes. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays utilize a radiolabeled ligand (radioligand) that binds with high affinity and specificity to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, we can determine the binding affinity (typically expressed as the inhibition constant, Ki) of the unlabeled compound.

Data Presentation

A comprehensive understanding of a ligand's interaction with multiple receptor subtypes requires a clear presentation of its binding affinities. The following table illustrates how quantitative data for this compound would be presented upon experimental determination. For illustrative purposes, it includes hypothetical Ki values and data for other known histamine receptor ligands.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
Mepyramine~2.3[1]>10,000>10,000>10,000
Tiotidine>10,000~10>10,000>10,000
Nα-methylhistamine~100~20~1[2]~50
Histamine~100~300~8[2]~40

Note: The Ki values presented for known ligands are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate radioligand binding assays. The following are generalized yet detailed protocols for each histamine receptor subtype, based on established practices.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.

Materials:

  • Cell Line: HEK293T cells transiently or stably expressing the human H1 receptor.

  • Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

  • Non-specific Binding Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation:

    • Culture HEK293T cells expressing the H1 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of assay buffer or this compound at various concentrations.

      • 50 µL of [³H]-mepyramine (final concentration ~1-5 nM).

      • 150 µL of the membrane preparation (containing 15-30 µg of protein).

    • For determining non-specific binding, add 10 µM mianserin instead of the test compound.

    • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with 4 mL of scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H2 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293T cells stably expressing the human H2 receptor.

  • Radioligand: [³H]-Tiotidine (a selective H2 antagonist).

  • Non-specific Binding Control: Tiotidine (1 µM) or another potent H2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: Follow the same procedure as for the H1 receptor.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of assay buffer or this compound at various concentrations.

      • 50 µL of [³H]-tiotidine (final concentration ~2 nM).

      • 150 µL of the membrane preparation (containing 50-100 µg of protein).

    • For determining non-specific binding, add 1 µM unlabeled tiotidine.

    • Incubate the plate at 4°C for 40 minutes.[3]

  • Filtration and Counting: Follow the same procedure as for the H1 receptor.

  • Data Analysis: Follow the same procedure as for the H1 receptor.

Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.

Materials:

  • Cell Line: HEK293T or CHO-K1 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-N-alpha-methylhistamine ([³H]-NAMH), a selective H3 agonist.

  • Non-specific Binding Control: Clobenpropit (10 µM) or another potent H3 antagonist.[2]

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: Follow the same procedure as for the H1 receptor.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of assay buffer or this compound at various concentrations.

      • 50 µL of [³H]-N-alpha-methylhistamine (final concentration ~0.3-2 nM).

      • 150 µL of the membrane preparation (containing ~30 µg of protein).

    • For determining non-specific binding, add 10 µM clobenpropit.

    • Incubate the plate at 25°C for 90 minutes to 2 hours with continuous shaking.

  • Filtration and Counting: Follow the same procedure as for the H1 receptor.

  • Data Analysis: Follow the same procedure as for the H1 receptor.

Histamine H4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H4 receptor.

Materials:

  • Cell Line: HEK293T cells transiently or stably expressing the human H4 receptor.

  • Radioligand: [³H]-Histamine.

  • Non-specific Binding Control: Unlabeled histamine (10 µM) or a selective H4 antagonist like JNJ7777120.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: Follow the same procedure as for the H1 receptor.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of assay buffer or this compound at various concentrations.

      • 50 µL of [³H]-histamine (final concentration ~5-10 nM).

      • 150 µL of the membrane preparation (containing 50-100 µg of protein).

    • For determining non-specific binding, add 10 µM unlabeled histamine.

    • Incubate the plate at 25°C for 1 hour.

  • Filtration and Counting: Follow the same procedure as for the H1 receptor.

  • Data Analysis: Follow the same procedure as for the H1 receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with each histamine receptor subtype.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_ER->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R

Caption: Histamine H1 Receptor Signaling Pathway.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2 Receptor Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., gastric acid secretion) PKA->Cellular_Response phosphorylates targets Histamine Histamine Histamine->H2R H3_Signaling_Pathway cluster_membrane Presynaptic Terminal cluster_cytoplasm Cytoplasm H3R H3 Receptor (Autoreceptor) Gio Gi/o H3R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Gio->Ca_Channel inhibits ATP ATP AC->ATP converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Histamine_Release Histamine Release PKA->Histamine_Release modulates Ca_Channel->Histamine_Release triggers Histamine Histamine (in synapse) Histamine->H3R H4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor Gio Gi/o H4R->Gio activates PLC Phospholipase C (PLC) Gio->PLC activates MAPK_Cascade MAPK Cascade (e.g., ERK) Gio->MAPK_Cascade activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases Cellular_Response Cellular Response (e.g., chemotaxis, cytokine release) Ca_ER->Cellular_Response MAPK_Cascade->Cellular_Response Histamine Histamine Histamine->H4R Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Expressing Receptor) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration 4. Filtration (Separate Bound/Free) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (IC50 -> Ki) Counting->Data_Analysis Ligand_Selectivity Selectivity is determined by the ratio of Ki values for different receptors. cluster_receptors Histamine Receptors This compound This compound H1 H1 This compound->H1 Ki (H1) H2 H2 This compound->H2 Ki (H2) H3 H3 This compound->H3 Ki (H3) H4 H4 This compound->H4 Ki (H4)

References

Application Notes and Protocols for the Synthesis of Chiral Isomers of Sopromidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic strategy for the chiral isomers of Sopromidine, with a focus on the synthesis of the (R)-enantiomer. Detailed experimental protocols for key transformations are provided, along with a summary of expected quantitative data. The proposed synthesis leverages a chiral pool approach for the introduction of the stereocenter and established methodologies for the construction of the guanidine core.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound (specifically the (R)-isomer, 1 ) suggests a convergent approach involving the coupling of two key imidazole-containing fragments: the chiral amine 2 , (2R)-1-(1H-imidazol-5-yl)propan-2-amine, and a suitable isothiourea derivative 3 derived from 2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]amine. The final step would involve the deprotection of the guanidino group. This strategy is outlined below.

G cluster_frags Key Fragments This compound This compound (1) Retrosynthesis Retrosynthetic Disconnection This compound->Retrosynthesis Fragments Retrosynthesis->Fragments ChiralAmine (2R)-1-(1H-imidazol-5-yl)propan-2-amine (2) Fragments->ChiralAmine Isothiourea N,N'-di-Boc-S-methylisothiourea (3) Fragments->Isothiourea Amine2 2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]amine (4) Isothiourea->Amine2

Caption: Retrosynthetic analysis of this compound.

Synthesis of Chiral Amine (2R)-1-(1H-imidazol-5-yl)propan-2-amine (2) from L-Histidine

A chiral pool approach starting from the readily available amino acid L-histidine is a practical and cost-effective method to synthesize the required chiral amine fragment. This multi-step synthesis involves the reduction of the carboxylic acid, protection of the amino group, conversion of the primary alcohol to a leaving group, and subsequent displacement to install the methyl group, followed by deprotection.

G Histidine L-Histidine Histidinol L-Histidinol Histidine->Histidinol 1. Reduction Boc_Histidinol N-Boc-L-Histidinol Histidinol->Boc_Histidinol 2. Boc Protection Tos_Histidinol N-Boc-O-Tosyl-L-Histidinol Boc_Histidinol->Tos_Histidinol 3. Tosylation Protected_Amine N-Boc-(2R)-1-(1H-imidazol-5-yl)propan-2-amine Tos_Histidinol->Protected_Amine 4. Methylation (Grignard) Final_Amine (2R)-1-(1H-imidazol-5-yl)propan-2-amine (2) Protected_Amine->Final_Amine 5. Deprotection

Caption: Synthesis workflow for the chiral amine fragment.

Step 1: Reduction of L-Histidine to L-Histidinol

  • Protocol: L-Histidine (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF). To this suspension, a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature overnight. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield L-histidinol.

Step 2: N-Boc Protection of L-Histidinol

  • Protocol: L-Histidinol (1.0 eq) is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) are added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-histidinol.

Step 3: Tosylation of N-Boc-L-Histidinol

  • Protocol: To a solution of N-Boc-L-histidinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq). The reaction is stirred at 0 °C for 4 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-O-tosyl-L-histidinol.

Step 4: Methylation of N-Boc-O-Tosyl-L-Histidinol

  • Protocol: N-Boc-O-tosyl-L-histidinol (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of methylmagnesium bromide (MeMgBr, 2.0 eq) in diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 5: Deprotection of the Boc Group

  • Protocol: The protected amine from the previous step is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).[1][2] The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with aqueous NaOH and extracted with DCM. The organic layer is dried and concentrated to afford the chiral amine 2 .

Synthesis of the Guanidinylating Agent Precursor (4)

The second key fragment, 2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]amine (4 ), can be synthesized from 4-(chloromethyl)-5-methyl-1H-imidazole and cysteamine.

G Imidazole 4-(Chloromethyl)-5-methyl-1H-imidazole Coupling S-Alkylation Imidazole->Coupling Cysteamine Cysteamine Cysteamine->Coupling Product 2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]amine (4) Coupling->Product

Caption: Synthesis of the second imidazole fragment.

  • Protocol: To a solution of cysteamine hydrochloride (1.0 eq) in ethanol is added sodium ethoxide (2.0 eq) at room temperature. After stirring for 30 minutes, a solution of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.0 eq) in ethanol is added dropwise. The reaction mixture is heated to reflux for 4 hours. The solvent is evaporated, and the residue is partitioned between water and DCM. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield amine 4 .

Guanidinylation and Final Deprotection

The final steps involve the coupling of the chiral amine 2 with a protected guanidinylating agent derived from amine 4 , followed by the removal of the protecting groups to yield this compound. N,N'-di-Boc-S-methylisothiourea is a suitable reagent for this transformation.[3][4][5]

G Amine2 Amine (4) Protected_Isothiourea Protected Guanidinylating Agent (3) Amine2->Protected_Isothiourea Isothiourea N,N'-di-Boc-S-methylisothiourea Isothiourea->Protected_Isothiourea Coupling Guanidinylation Protected_Isothiourea->Coupling Chiral_Amine Chiral Amine (2) Chiral_Amine->Coupling Protected_this compound N,N'-di-Boc-Sopromidine Coupling->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection This compound This compound (1) Deprotection->this compound

Caption: Final assembly of the this compound molecule.

Step 1: Preparation of the Protected Guanidinylating Agent (3)

  • Protocol: Amine 4 (1.0 eq) and N,N'-di-Boc-S-methylisothiourea (1.05 eq) are dissolved in anhydrous THF. Triethylamine (1.2 eq) is added, and the mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the protected guanidinylating agent.

Step 2: Guanidinylation of Chiral Amine (2)

  • Protocol: To a solution of the protected guanidinylating agent from the previous step (1.0 eq) in DCM is added the chiral amine 2 (1.1 eq) and mercury(II) chloride (1.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to yield N,N'-di-Boc-Sopromidine.

Step 3: Deprotection to Yield this compound (1)

  • Protocol: The di-Boc protected this compound is dissolved in a 1:1 mixture of TFA and DCM. The solution is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final product, this compound, as a TFA salt.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the proposed synthesis. These values are estimates based on literature precedents for similar transformations.

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1ReductionL-HistidineL-HistidinolLiAlH₄THF0 to RT12~85>99
2Boc ProtectionL-HistidinolN-Boc-L-HistidinolBoc₂O, NaHCO₃Dioxane/H₂ORT12~95>99
3TosylationN-Boc-L-HistidinolN-Boc-O-Tosyl-L-HistidinolTsCl, Et₃NDCM04~90>99
4MethylationN-Boc-O-Tosyl-L-HistidinolN-Boc-protected amineMeMgBrTHF-78 to RT6~70>99
5DeprotectionN-Boc-protected amineChiral Amine (2 )TFADCMRT2~95>99
6S-Alkylation4-(Chloromethyl)-5-methyl-1H-imidazoleAmine (4 )Cysteamine, NaOEtEthanolReflux4~80N/A
7GuanidinylationAmine (4 )Protected Guanidinylating AgentN,N'-di-Boc-S-methylisothiourea, Et₃NTHFRT24~85N/A
8CouplingProtected Guanidinylating Agent & Amine (2 )N,N'-di-Boc-SopromidineHgCl₂DCMRT12~75>99
9DeprotectionN,N'-di-Boc-SopromidineThis compound (1 )TFADCMRT2-4~90>99

Note: Yields and reaction times are estimates and may require optimization for specific laboratory conditions. Enantiomeric excess is expected to be maintained from the chiral pool starting material.

References

Application Notes and Protocols for Studying cAMP Formation with Sopromidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing sopromidine, a histamine H2 receptor agonist, to study the activation of the H2 receptor and the subsequent formation of cyclic adenosine monophosphate (cAMP). This document includes detailed protocols for cell culture, cAMP measurement assays, and data analysis. Additionally, it presents a summary of the pharmacological properties of this compound and related compounds, along with visual diagrams of the signaling pathway and experimental workflows to facilitate a deeper understanding of the experimental setup and underlying biological processes.

Introduction to this compound and the Histamine H2 Receptor

Histamine is a crucial biogenic amine that modulates a wide array of physiological responses by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H2 receptor is a Gs protein-coupled receptor primarily known for its role in regulating gastric acid secretion.[1] Activation of the H2 receptor by an agonist, such as histamine or the synthetic compound this compound, initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.[1] The accumulation of intracellular cAMP serves as a quantifiable measure of H2 receptor activation.

This compound is a potent and selective agonist for the histamine H2 receptor. Its use in in vitro assays allows for the specific investigation of H2 receptor function and the screening of potential H2 receptor antagonists. Understanding the interaction of this compound with the H2 receptor is valuable for research in areas such as gastroenterology and pharmacology.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of this compound action and the experimental procedure for its study, the following diagrams are provided.

H2_Signaling_Pathway H2 Receptor Signaling Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: H2 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for cAMP Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture HEK-293 cells expressing H2 Receptor Cell_Seeding Seed cells into assay plate Cell_Culture->Cell_Seeding Add_this compound Add varying concentrations of this compound Cell_Seeding->Add_this compound Incubation Incubate for 30 minutes Add_this compound->Incubation Cell_Lysis Lyse cells and add HTRF reagents Incubation->Cell_Lysis Read_Plate Read plate on HTRF-compatible reader Cell_Lysis->Read_Plate Dose_Response Generate dose-response curve Read_Plate->Dose_Response EC50_Calc Calculate EC50 value Dose_Response->EC50_Calc

Caption: Experimental Workflow for cAMP Assay.

Quantitative Data Summary

CompoundReceptorAssay TypeCell LinePotency (EC50/Ki)Reference
HistamineHuman H2cAMP AccumulationCHO~920 nM (EC50)[Eurofins Discovery Services]
DimapritHuman H2cAMP AccumulationCHO~3600 nM (EC50)[Eurofins Discovery Services]
AmthamineHuman H2cAMP AccumulationCHONot specified, used as a reference agonist[Eurofins Discovery Services]
4-MethylhistamineHuman H4cAMP AccumulationHEK-293pEC50 = 7.4 (EC50 ≈ 40 nM)[2]
4-MethylhistamineHuman H2Functional AssaysVariousActive[3]

Note: 4-Methylhistamine is a potent H4 receptor agonist but also shows activity at the H2 receptor.[2] This highlights the importance of determining the selectivity profile of any agonist under investigation.

Experimental Protocols

Cell Culture of HEK-293 Cells Stably Expressing the Human Histamine H2 Receptor

This protocol describes the maintenance of Human Embryonic Kidney (HEK-293) cells engineered to express the human histamine H2 receptor.

Materials:

  • HEK-293 cell line stably expressing the human H2 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other selection antibiotic

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).

  • Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Splitting: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh, pre-warmed complete growth medium. Change the medium every 2-3 days.

cAMP Measurement using Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol outlines a method for quantifying intracellular cAMP levels in response to H2 receptor activation by this compound using a competitive immunoassay based on HTRF technology.

Materials:

  • HEK-293 cells expressing the H2 receptor

  • This compound

  • Histamine (as a positive control)

  • H2 receptor antagonist (e.g., cimetidine, as a negative control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • White, low-volume 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Harvest cells as described in the cell culture protocol. Centrifuge and resuspend the cells in assay buffer to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of histamine (positive control) and an H2 antagonist (for specificity control).

  • Assay Plate Setup:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the this compound serial dilutions or control compounds to the appropriate wells.

    • For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.

  • Stimulation: Incubate the plate at room temperature for 30 minutes to allow for H2 receptor stimulation and cAMP production.

  • Cell Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and the anti-cAMP cryptate in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm fluorescence signals for each well.

    • Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value for this compound.

Selectivity Profiling

To ensure that the observed cAMP production is specifically due to H2 receptor activation, it is essential to determine the selectivity of this compound. This can be achieved by performing similar functional assays (or radioligand binding assays) on cell lines expressing other histamine receptor subtypes (H1, H3, and H4).

  • H1 Receptor: The H1 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium. A calcium mobilization assay would be appropriate to assess this compound's activity at this receptor.

  • H3 and H4 Receptors: These receptors are Gi-coupled, and their activation leads to an inhibition of adenylyl cyclase. To measure this, cells can be stimulated with forskolin (an adenylyl cyclase activator) in the presence of this compound, and the resulting decrease in cAMP can be quantified.

By comparing the potency (EC50 or Ki) of this compound at each receptor subtype, a selectivity profile can be established. Ideally, a highly selective H2 agonist will have a significantly lower EC50 value for the H2 receptor compared to the other histamine receptor subtypes.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to study H2 receptor-mediated cAMP formation using the agonist this compound. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further understand the pharmacology of the histamine H2 receptor and to screen for novel modulators of its activity. The inclusion of selectivity profiling is crucial for the accurate interpretation of experimental results.

References

Application Notes and Protocols for Sopromidine Studies Using H2 Receptor-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H2 receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating gastric acid secretion. Its activation initiates a signaling cascade predominantly mediated by adenylyl cyclase and cyclic AMP (cAMP). Consequently, the H2 receptor is a significant target for therapeutic intervention in acid-related gastrointestinal disorders. Sopromidine is a potent and selective agonist for the H2 receptor, making it a valuable tool for studying receptor function, signaling pathways, and for the screening of potential H2 receptor antagonists.

These application notes provide detailed protocols for utilizing cell lines expressing the human H2 receptor to study the pharmacological effects of this compound. The protocols cover the maintenance of recombinant cell lines, radioligand binding assays to determine binding affinity, and functional assays to measure agonist-induced cAMP production.

Recommended Cell Lines for H2 Receptor Studies

A variety of cell lines are suitable for studying H2 receptor activation by this compound. These include commercially available recombinant cell lines that offer high receptor expression and assay-ready formats, as well as cell lines that endogenously express the H2 receptor.

Table 1: Recommended Cell Lines for H2 Receptor Studies

Cell LineReceptor ExpressionHost CellKey Features & Applications
CHO-K1 Recombinant Human H2Chinese Hamster OvaryHigh-level, stable expression of the human H2 receptor. Ideal for high-throughput screening (HTS), cAMP assays, and binding studies. Commercially available from various vendors (e.g., Revvity's cAMPZen®, ValiScreen®, AequoZen®; GenScript).[1][2][3][4][5]
HEK293 Recombinant Human H2Human Embryonic KidneyCommonly used for transient or stable receptor expression. Suitable for a wide range of functional assays, including cAMP and ERK activation studies.
AGS Endogenous Human H2Human Gastric AdenocarcinomaRepresents a more physiologically relevant system for studying H2 receptor function in the context of gastric cells.
U-937 / THP-1 Endogenous Human H2Human Monocytic LeukemiaUseful for investigating the role of H2 receptors in immune cell function and inflammation.
P19-derived Neurons Endogenous Mouse H1, H2, H3Mouse Embryonal CarcinomaA model system to study the roles of histamine receptors in neuronal pathogenesis.

H2 Receptor Signaling Pathways

The primary signaling pathway activated by the H2 receptor involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cAMP levels. This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. There is also evidence for biased agonism at the H2 receptor, where certain ligands may preferentially activate alternative signaling pathways, such as the ERK/MAPK pathway.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2 Receptor G_protein Gs Protein (α, β, γ) H2R->G_protein Activation ERK ERK H2R->ERK Alternative Pathway (Biased Agonism) AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP AC->cAMP Generates This compound This compound This compound->H2R Binds to ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets pERK pERK ERK->pERK Phosphorylation Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (CHO-K1-H2) start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - [³H]-tiotidine - this compound (or buffer/competitor) prepare_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filter_wash Filter and Wash (Glass Fiber Filters) incubate->filter_wash scintillation_count Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation_count analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_count->analyze_data end End analyze_data->end cAMP_Assay_Workflow start Start plate_cells Plate CHO-K1-H2 cells in a multi-well plate start->plate_cells pre_incubate Pre-incubate with PDE inhibitor (IBMX) plate_cells->pre_incubate add_this compound Add varying concentrations of this compound pre_incubate->add_this compound incubate_stimulate Incubate to stimulate cAMP production add_this compound->incubate_stimulate lyse_detect Lyse cells and detect intracellular cAMP incubate_stimulate->lyse_detect analyze_data Data Analysis: - Plot dose-response curve - Determine EC50 lyse_detect->analyze_data end End analyze_data->end

References

Application Note: Analytical Methods for the Quantification of Sopromidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive overview of analytical methodologies for the quantitative determination of Sopromidine in various biological matrices. The protocols and data presented herein are intended to guide researchers, scientists, and professionals involved in drug development in establishing robust and reliable analytical workflows. The accurate quantification of this compound is critical for pharmacokinetic studies, toxicological assessments, and overall drug efficacy and safety evaluations. The following sections detail established analytical techniques, sample preparation protocols, and key quantitative parameters to facilitate the implementation of these methods in a laboratory setting.

Analytical Techniques

The quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is most effectively achieved through the use of highly sensitive and selective analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior specificity, low limits of detection, and wide dynamic range. Other methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, though they may offer different levels of sensitivity and selectivity.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterLC-MS/MSHPLC-UVGC-MS
Limit of Detection (LOD) Low (pg/mL to ng/mL range)Moderate (ng/mL to µg/mL range)Low to Moderate (ng/mL range)
Limit of Quantification (LOQ) Low (pg/mL to ng/mL range)Moderate (ng/mL to µg/mL range)Low to Moderate (ng/mL range)
Linearity (R²) >0.99>0.99>0.99
Specificity HighModerateHigh
Matrix Effect Can be significant, requires careful managementLess prone compared to MS-based methodsCan be significant, requires derivatization
Sample Throughput HighModerateModerate

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol describes a validated LC-MS/MS method for the determination of this compound in human plasma.

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 200 µL of plasma sample, add 50 µL of an internal standard solution (e.g., a deuterated analog of this compound). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined based on the compound's structure).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Table 2: Quantitative Data for LC-MS/MS Method

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) >0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) <15%
Inter-day Precision (%CV) <15%
Accuracy (%Bias) Within ±15%
Recovery >85%
Matrix Effect <15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elute spe->elute evap Evaporate elute->evap reconstitute Reconstitute evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

logical_relationship cluster_validation Method Validation Parameters cluster_goals Assay Performance Goals linearity Linearity & Range reliable Reliable Quantification linearity->reliable accuracy Accuracy accuracy->reliable precision Precision precision->reliable selectivity Selectivity selectivity->reliable sensitivity Sensitivity (LOD, LOQ) sensitivity->reliable recovery Recovery recovery->reliable matrix_effect Matrix Effect matrix_effect->reliable stability Stability stability->reliable reproducible Reproducible Results reliable->reproducible robust Robust Method reproducible->robust

Caption: Key parameters for analytical method validation ensuring reliable and robust results.

Troubleshooting & Optimization

Overcoming solubility issues with Sopromidine in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Sopromidine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing capacity for many organic compounds.[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[3]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What causes this and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs because the compound's solubility dramatically decreases when the highly organic environment of the DMSO stock is diluted into the predominantly aqueous medium.[4] To prevent this, you can:

  • Perform stepwise dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[3]

  • Ensure a low final DMSO concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid cellular toxicity, though the exact tolerance depends on the cell line.

  • Use pre-warmed media: Adding the this compound stock solution to pre-warmed (e.g., 37°C) media while vortexing can aid in dissolution and prevent precipitation.

Q3: Are there alternative methods to improve the aqueous solubility of this compound?

A3: Yes. If DMSO alone is insufficient, consider using solubility enhancers. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at forming inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This can be a valuable strategy for reducing the required concentration of organic solvents in your experiments.

Q4: How does pH affect the solubility of this compound?

A4: this compound contains imidazole groups. The ionization state of these groups is pH-dependent, which can, in turn, affect the molecule's overall solubility. For compounds with basic imidazole moieties, solubility may increase in more acidic conditions (lower pH). It is recommended to assess the solubility and stability of this compound at the specific pH of your experimental buffer.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions for in vitro use.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO to create a more dilute stock solution. Gentle warming (to 37°C) or brief sonication can also help facilitate dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility limit of this compound.Decrease the final concentration of this compound in your working solution. Optimize the final DMSO concentration, ensuring it is sufficient to maintain solubility but not toxic to cells.
The prepared solution is cloudy or contains visible particles. The compound has "crashed out" of solution or formed aggregates.Filter the solution through a 0.22 µm syringe filter to remove precipitates. For future preparations, try the stepwise dilution method or use a solubility enhancer like HP-β-CD.
Inconsistent experimental results. Variability in the preparation of the this compound working solution.Standardize your protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh working solutions for each experiment.

Data Presentation

Table 1: Example Solubility Data for this compound in Common Solvents

Disclaimer: The following data are provided as an illustrative example and may not represent the actual solubility of this compound.

Solvent Solubility at 25°C (Example) Notes
Water< 0.1 mg/mLPractically insoluble in aqueous solutions.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1 mg/mLLow solubility in physiological buffers.
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLHigh solubility; recommended for stock solutions.
Ethanol~5 mg/mLModerate solubility.
10% HP-β-Cyclodextrin in Water~2 mg/mLSolubility is enhanced by the inclusion complex.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: Based on the molecular weight of this compound (321.45 g/mol ), calculate the mass required to prepare your desired volume of a 10 mM stock solution.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate briefly.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution using Stepwise Dilution

  • Prepare Stock: Begin with a fully dissolved 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO (e.g., dilute the 10 mM stock to 1 mM).

  • Final Dilution: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C). While gently vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final working solution to ensure it is clear and free of precipitates before adding it to your cells.

Visualizations

G cluster_0 This compound Stock Preparation Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate / Warm to 37°C B->C D Visually Inspect for Complete Dissolution C->D F Precipitate Observed C->F D->C Incomplete Dissolution E 10 mM Stock Solution (Store at -20°C/-80°C) D->E Clear Solution

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 Troubleshooting this compound Precipitation Start Compound precipitates in aqueous medium? Step1 Reduce final concentration Start->Step1 Yes Step2 Use stepwise dilution into pre-warmed medium Step1->Step2 Still Precipitates End Clear working solution achieved Step1->End Resolved Step3 Incorporate a solubility enhancer (e.g., HP-β-CD) Step2->Step3 Still Precipitates Step2->End Resolved Step3->End Resolved

Caption: Logic diagram for troubleshooting precipitation issues.

G cluster_2 Representative H2 Receptor Signaling Pathway This compound This compound (H2 Agonist) H2R Histamine H2 Receptor This compound->H2R binds & activates G_protein Gs Protein H2R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., gastric acid secretion, relaxation of smooth muscle) PKA->Response phosphorylates targets, leading to

Caption: Simplified signaling pathway for an H2-receptor agonist.

References

Technical Support Center: Optimizing Sopromidine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sopromidine in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the intracellular kinase, KinaseX. KinaseX is a critical downstream effector of the pro-inflammatory cytokine receptor, CytR1. Upon binding of its ligand, CytR1 dimerizes and autophosphorylates, creating a docking site for the adaptor protein AdaptWell. Phosphorylated AdaptWell then recruits and activates KinaseX. Activated KinaseX, in turn, phosphorylates the transcription factor TransFac- воспаление (TFI), leading to its nuclear translocation and the subsequent expression of inflammatory response genes. This compound competitively binds to the ATP-binding pocket of KinaseX, preventing the phosphorylation of TFI and thereby blocking the inflammatory signaling cascade.

This compound Signaling Pathway

Sopromidine_Pathway Cytokine Cytokine CytR1 CytR1 AdaptWell AdaptWell CytR1->AdaptWell Recruits & Phosphorylates KinaseX KinaseX AdaptWell->KinaseX Activates TFI (inactive) TFI (inactive) KinaseX->TFI (inactive) Phosphorylates This compound This compound This compound->KinaseX Inhibits TFI (active) TFI (active) TFI (inactive)->TFI (active) Nucleus Nucleus TFI (active)->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Upregulates

Caption: this compound inhibits KinaseX, blocking inflammatory gene expression.

Q2: What is a typical starting dose for this compound in a murine model of inflammation?

A2: For initial in vivo studies in a murine model of inflammation, a starting dose of 10 mg/kg administered intraperitoneally (IP) once daily is recommended. This recommendation is based on preclinical pharmacokinetic and pharmacodynamic modeling. However, the optimal dose may vary depending on the specific mouse strain, the severity of the inflammatory model, and the desired therapeutic effect. A dose-response study is highly recommended to determine the optimal dosage for your specific experimental conditions.

Troubleshooting Guide

Issue 1: Higher than expected mortality in the this compound-treated group.

Possible Cause Troubleshooting Step
Vehicle Toxicity Run a control group treated with the vehicle alone to assess its toxicity. Consider alternative, less toxic vehicles if necessary.
Off-target Effects Reduce the dose of this compound. If mortality persists at lower effective doses, consider a different therapeutic agent.
Acute Toxicity of this compound Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Improper Administration Ensure proper training in the administration technique (e.g., IP injection) to avoid accidental injury to internal organs.

Issue 2: Lack of efficacy or target engagement.

Possible Cause Troubleshooting Step
Insufficient Dosage Increase the dose of this compound. Refer to the dose-response table below for guidance.
Poor Bioavailability Consider an alternative route of administration, such as intravenous (IV) or oral (PO) with an appropriate formulation.
Rapid Metabolism Increase the frequency of administration (e.g., twice daily) or consider a continuous delivery method like osmotic mini-pumps.
Incorrect Timing of Administration Administer this compound prior to the induction of the inflammatory stimulus to ensure it is present at the target site at the onset of the signaling cascade.

Issue 3: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent preparation of the this compound solution and precise administration to each animal based on its body weight.
Biological Variability Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.
Environmental Stressors Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, humidity) to minimize stress-induced variability.
Technical Errors in Endpoint Measurement Standardize all procedures for endpoint analysis and ensure that the personnel performing the analysis are blinded to the treatment groups.

Experimental Protocols and Data

This compound Dose-Response Study in a Murine Model of Paw Edema

Objective: To determine the effective dose range of this compound for reducing inflammation in a carrageenan-induced paw edema model in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment.

  • Grouping: Animals are randomly assigned to 5 groups (n=8 per group):

    • Vehicle Control (Saline, IP)

    • This compound (5 mg/kg, IP)

    • This compound (10 mg/kg, IP)

    • This compound (20 mg/kg, IP)

    • Positive Control (Dexamethasone, 1 mg/kg, IP)

  • Dosing: this compound or vehicle is administered 30 minutes prior to the induction of inflammation.

  • Induction of Edema: 50 µL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control.

Experimental Workflow for Dose-Response Study

Dose_Response_Workflow start Start acclimatize Acclimatize Animals (7 days) start->acclimatize randomize Randomize into Groups (n=8) acclimatize->randomize dose Administer this compound/Vehicle (IP) randomize->dose induce Induce Paw Edema (Carrageenan Injection) dose->induce measure Measure Paw Volume (0, 1, 2, 4, 6 hrs) induce->measure analyze Data Analysis (% Edema Inhibition) measure->analyze end End analyze->end

Caption: Workflow for the this compound dose-response study.

Hypothetical Dose-Response Data
Treatment Group Dose (mg/kg) Mean Paw Volume Increase at 4h (µL) % Edema Inhibition
Vehicle Control-120 ± 150%
This compound595 ± 1220.8%
This compound1062 ± 1048.3%
This compound2035 ± 870.8%
Dexamethasone140 ± 966.7%

Interpreting antagonist effects of the (S)-(+) isomer of Sopromidine.

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the current understanding of the antagonist effects of the (S)-(+) isomer of Sopromidine. At present, there is no specific experimental data, including receptor binding affinities, functional assay results, or detailed signaling pathway analysis, to characterize the antagonist properties of this particular stereoisomer.

Therefore, the creation of a detailed technical support center with troubleshooting guides, FAQs, and experimental protocols related to the antagonist effects of (S)-(+)-Sopromidine is not feasible. The following sections are provided to offer general guidance on the principles of investigating antagonist effects of chiral compounds, which can be applied once primary experimental data for (S)-(+)-Sopromidine becomes available.

Frequently Asked Questions (FAQs) - General Guidance for Investigating a Novel Antagonist

This section provides general questions and answers that researchers should consider when initiating studies on a potential antagonist like (S)-(+)-Sopromidine.

QuestionAnswer
1. How do I determine if (S)-(+)-Sopromidine has antagonist activity at a specific receptor? To establish antagonist activity, you would typically perform competitive binding assays and functional assays. In a competitive binding assay, you would measure the ability of (S)-(+)-Sopromidine to displace a known radiolabeled agonist or antagonist from the receptor. In functional assays (e.g., cAMP measurement, calcium flux, or reporter gene assays), you would assess the ability of (S)-(+)-Sopromidine to block the response induced by a known agonist of the receptor.
2. What are the critical initial experiments to characterize a potential antagonist? The initial steps should include: 1) Receptor Binding Affinity (Ki) Determination: Using radioligand binding assays with membranes from cells expressing the target receptor. 2) Functional Potency (IC50/Kb) Determination: Using a relevant functional assay to measure the concentration of (S)-(+)-Sopromidine required to inhibit 50% of the maximal response of a known agonist. 3) Selectivity Profiling: Screening (S)-(+)-Sopromidine against a panel of related and unrelated receptors to determine its specificity.
3. My compound shows weak or no antagonist activity. What are the possible reasons? Several factors could contribute to this: the compound may not be an antagonist at the tested receptor, the experimental conditions (e.g., buffer composition, temperature, incubation time) may be suboptimal, the compound may have low solubility or stability in the assay buffer, or the concentration range tested may be inappropriate.
4. How can I investigate the mechanism of antagonism (e.g., competitive vs. non-competitive)? Schild regression analysis is a classical method to determine if an antagonist is competitive. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
5. What is the importance of studying the stereoselectivity of this compound's effects? Chirality can significantly impact a drug's pharmacological properties.[1][2] One enantiomer may be a potent antagonist, while the other could be less active, inactive, or even have a different pharmacological profile (e.g., be an agonist). Therefore, it is crucial to study the isomers separately to understand the true activity of each.

Troubleshooting Guides - General Experimental Issues

These guides address common problems encountered during the characterization of a novel antagonist.

Guide 1: Inconsistent Results in Binding Assays
Symptom Possible Cause Troubleshooting Step
High variability between replicate wells.Pipetting errors, improper mixing, or cell membrane preparation issues.Review and standardize pipetting techniques. Ensure thorough mixing of all reagents. Prepare fresh cell membranes and verify their quality and concentration.
Low specific binding of the radioligand.Inactive radioligand, low receptor expression in the cell line, or suboptimal assay conditions.Check the age and storage of the radioligand. Use a cell line with confirmed high receptor expression. Optimize incubation time, temperature, and buffer composition.
No displacement of radioligand by (S)-(+)-Sopromidine.(S)-(+)-Sopromidine has no affinity for the receptor, low compound purity, or incorrect concentration.Test a wider concentration range of (S)-(+)-Sopromidine. Verify the purity and concentration of the compound stock solution. Consider using a different radioligand.
Guide 2: Unexpected Results in Functional Assays
Symptom Possible Cause Troubleshooting Step
(S)-(+)-Sopromidine shows agonist activity at high concentrations.Partial agonism or off-target effects.Carefully analyze the dose-response curve. Perform experiments in the absence of an agonist to confirm intrinsic activity. Screen against a panel of other receptors to identify potential off-target interactions.
The IC50 value varies significantly between experiments.Cell passage number, cell density, agonist concentration, or reagent variability.Maintain a consistent cell passage number and seeding density. Use a fixed concentration of the agonist (typically EC50 or EC80). Ensure the quality and consistency of all reagents.
High background signal or "noise" in the assay.Cell health issues, assay reagent instability, or instrument settings.Ensure cells are healthy and not overgrown. Prepare fresh assay reagents. Optimize instrument settings (e.g., gain, exposure time).

Experimental Protocols

Once preliminary data suggests antagonist activity for (S)-(+)-Sopromidine, the following detailed experimental protocols would be essential for its characterization.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of (S)-(+)-Sopromidine for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (agonist or antagonist) specific for the target receptor.

  • Unlabeled (S)-(+)-Sopromidine.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Prepare serial dilutions of (S)-(+)-Sopromidine in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and either vehicle, unlabeled (S)-(+)-Sopromidine, or the non-specific binding control.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the (S)-(+)-Sopromidine concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay (e.g., cAMP Assay)

Objective: To determine the functional potency (IC50) of (S)-(+)-Sopromidine in blocking agonist-induced changes in cyclic AMP (cAMP) levels.

Materials:

  • A cell line expressing the target G-protein coupled receptor (GPCR) that modulates cAMP levels (e.g., CHO or HEK293 cells).

  • A known agonist for the target receptor.

  • (S)-(+)-Sopromidine.

  • Cell culture medium and supplements.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen assay kit.

Methodology:

  • Seed the cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of (S)-(+)-Sopromidine.

  • Pre-incubate the cells with the different concentrations of (S)-(+)-Sopromidine or vehicle for a specific time (e.g., 15-30 minutes).

  • Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to the wells.

  • Incubate for a time sufficient to induce a measurable change in cAMP levels (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP response against the logarithm of the (S)-(+)-Sopromidine concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate general workflows and concepts relevant to the investigation of a novel antagonist.

Experimental_Workflow_for_Antagonist_Characterization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization a Compound Synthesis ((S)-(+)-Sopromidine) b Primary Binding Assay (Displacement of Radioligand) a->b c Primary Functional Assay (Inhibition of Agonist Response) b->c d Determine Ki (Affinity) c->d Active? h Stop or Re-evaluate c->h Inactive e Determine IC50/Kb (Potency) d->e f Schild Analysis (Mechanism of Action) e->f g Selectivity Profiling (Off-target effects) f->g i Lead Candidate for Further Development g->i Selective? j Optimization or Different Application g->j Non-selective

Caption: Workflow for characterizing a novel antagonist.

Signaling_Pathway_Antagonism cluster_receptor Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein Activates agonist Agonist agonist->receptor Binds & Activates antagonist (S)-(+)-Sopromidine (Antagonist) antagonist->receptor Binds & Blocks effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Mechanism of competitive antagonism at a GPCR.

References

Technical Support Center: Stereoselective Synthesis of Sopromidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Sopromidine and related complex piperidine-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the stereoselective synthesis of this compound?

The primary challenges in the stereoselective synthesis of this compound and similar complex molecules revolve around the precise control of stereochemistry at multiple chiral centers, the development of an effective protecting group strategy, and the efficient construction of the core piperidine ring. Specific issues include achieving high diastereoselectivity during cyclization and subsequent functionalization, as well as ensuring the compatibility of reaction conditions with sensitive functional groups.

Q2: How can I improve the diastereoselectivity of the key cyclization step to form the piperidine ring?

Improving diastereoselectivity often involves a combination of factors. Consider the following:

  • Catalyst/Reagent Choice: The selection of the cyclization catalyst or reagent is critical. For instance, in gold-catalyzed cyclizations of N-homopropargyl amides, the ligand on the gold catalyst can significantly influence the stereochemical outcome.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry of the cyclization reaction, thereby influencing the diastereomeric ratio.

  • Temperature: Running the reaction at lower temperatures can often enhance selectivity by favoring the formation of the thermodynamically more stable product.

  • Substrate Control: The steric bulk of substituents on the acyclic precursor can direct the stereochemical course of the cyclization.

Q3: I am observing a mixture of stereoisomers that are difficult to separate. What purification strategies are recommended?

Separating diastereomers can be challenging. Here are some approaches:

  • Chromatography: Meticulous flash column chromatography with a carefully selected solvent system is the most common method. Chiral chromatography (e.g., HPLC with a chiral stationary phase) can be effective for resolving enantiomers if applicable.

  • Crystallization: Diastereomers often have different crystallization properties. Attempting to selectively crystallize one diastereomer from a suitable solvent system can be an effective purification method.

  • Derivatization: Converting the mixture of diastereomers into derivatives with a chiral, enantiomerically pure reagent can create new diastereomers with significantly different physical properties, making them easier to separate by chromatography or crystallization. The original functionality can then be regenerated.

Q4: What are the key considerations when choosing a protecting group for the nitrogen atom in the piperidine ring?

The choice of a nitrogen protecting group is crucial and depends on the planned synthetic route.[2][3][4] Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.[4]

  • Orthogonality: If multiple protecting groups are present in the molecule, they should be "orthogonal," meaning one can be removed selectively without affecting the others. For example, a Boc group (acid-labile) is orthogonal to an Fmoc group (base-labile).

  • Influence on Reactivity: The protecting group can influence the reactivity and stereoselectivity of nearby reactions. For instance, bulky protecting groups can direct the approach of reagents.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Piperidine Ring Formation
Symptom Possible Cause(s) Suggested Solution(s)
Approximately 1:1 mixture of diastereomers- Reaction is not under thermodynamic or kinetic control.- Insufficient steric or electronic differentiation in the transition state.- Modify Reaction Temperature: Lower the reaction temperature to favor the transition state leading to the major diastereomer.- Change Solvent: Screen a range of solvents with varying polarities.- Alter Catalyst/Reagent: If using a catalyst, try different ligands. For reagent-mediated cyclizations, explore alternative reagents.- Modify Substrate: Increase the steric bulk of a directing group on the precursor.
Inconsistent diastereomeric ratios between batches- Reaction is sensitive to trace impurities (e.g., water).- Reagents have degraded or are of variable quality.- Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.- Use Fresh Reagents: Use freshly opened or purified reagents.- Standardize Reaction Setup: Maintain consistent reaction times, stirring rates, and addition rates.
Problem 2: Difficulty in Removing the Nitrogen Protecting Group
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete deprotection- Insufficient reagent or reaction time.- Steric hindrance around the protecting group.- Increase Reagent Equivalents: Use a larger excess of the deprotecting agent.- Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.- Increase Temperature: Gently heat the reaction if the substrate is stable.- Choose a More Labile Protecting Group: In future syntheses, consider a protecting group that is more easily cleaved under mild conditions.
Decomposition of the product during deprotection- Deprotection conditions are too harsh.- The deprotected product is unstable.- Use Milder Deprotection Conditions: For example, if using strong acid for Boc removal, try a weaker acid or different solvent.- Add a Scavenger: For cleavage of benzyl-type protecting groups via hydrogenolysis, the addition of a scavenger can prevent side reactions.- Protect Other Functional Groups: If a functional group is not compatible with the deprotection conditions, it may need to be protected.

Experimental Protocols

Protocol 1: Gold-Catalyzed Diastereoselective Cyclization for Piperidin-4-one Formation

This protocol is adapted from a general method for the synthesis of substituted piperidin-4-ols and serves as an example of a key stereoselective transformation.

Objective: To achieve a diastereoselective cyclization of an N-homopropargyl amide to form a piperidin-4-one intermediate.

Materials:

  • N-homopropargyl amide precursor

  • Gold(I) catalyst (e.g., JohnphosAu(NCMe)SbF6)

  • Anhydrous dichloromethane (DCM)

  • Reducing agent (e.g., NaBH(OAc)3)

  • Methanol

  • Saturated disodium tartrate aqueous solution

  • 10% NaOH (saturated with NaCl)

  • Anhydrous MgSO4

  • Silica gel for flash chromatography

Procedure:

  • To a solution of the N-homopropargyl amide (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N2 or Ar), add the gold(I) catalyst (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH(OAc)3, 2.0 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of methanol.

  • Add a saturated aqueous solution of disodium tartrate and stir vigorously for 15 minutes.

  • Add 10% NaOH (saturated with NaCl) and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to isolate the desired piperidin-4-ol diastereomer.

Quantitative Data Summary Table:

EntryGold CatalystReducing AgentDiastereomeric Ratio (cis:trans)Yield (%)
1(Ph3P)AuCl/AgOTfNaBH45:175
2JohnphosAu(NCMe)SbF6NaBH(OAc)3>20:188
3IPrAuCl/AgOTfL-Selectride10:165

Note: The data presented here is illustrative and will vary depending on the specific substrate.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature? start->check_temp lower_temp Action: Lower reaction temperature (e.g., 0 °C to -78 °C) check_temp->lower_temp No check_solvent Have different solvents been screened? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Action: Screen solvents of varying polarity (e.g., Toluene, THF, CH2Cl2, CH3CN) check_solvent->screen_solvents No check_reagent Is a catalyst or chiral auxiliary used? check_solvent->check_reagent Yes screen_solvents->check_reagent modify_reagent Action: Modify catalyst/ligand or change chiral auxiliary check_reagent->modify_reagent Yes check_substrate Can the substrate be modified? check_reagent->check_substrate No modify_reagent->check_substrate modify_substrate Action: Introduce a bulky substituent to enhance steric directing effects check_substrate->modify_substrate Yes end Diastereoselectivity Improved check_substrate->end No modify_substrate->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Signaling Pathway for Protecting Group Strategy

protecting_group_strategy start Multifunctional Starting Material protection Step 1: Orthogonal Protection of Functional Groups start->protection fg1 Protect Amine (e.g., Boc) protection->fg1 fg2 Protect Hydroxyl (e.g., TBDMS) protection->fg2 reaction1 Step 2: Selective Transformation at Unprotected Site fg1->reaction1 fg2->reaction1 deprotection1 Step 3: Selective Deprotection of Amine reaction1->deprotection1 reaction2 Step 4: Transformation at Newly Deprotected Amine deprotection1->reaction2 deprotection2 Step 5: Final Deprotection of Hydroxyl reaction2->deprotection2 final_product Final Product (this compound) deprotection2->final_product

Caption: Decision pathway for an orthogonal protecting group strategy.

References

Minimizing off-target effects of Sopromidine in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sopromidine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Hypothetical Drug Profile: this compound

  • Drug Name: this compound

  • Target: Sopro-kinase, a key enzyme in a critical cell proliferation pathway in specific cancer types.

  • Mechanism of Action: ATP-competitive inhibitor of Sopro-kinase.

  • Known Off-Target Effects: this compound has been shown to interact with Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2), which are involved in cellular metabolism and stress responses, respectively. These off-target interactions can lead to cytotoxicity and metabolic alterations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations required for Sopro-kinase inhibition. Could this be an off-target effect?

A1: Yes, unexpected cytotoxicity is a common indicator of off-target effects.[1][2] this compound's known off-targets, OTK1 and OTK2, are involved in critical cellular processes, and their inhibition could lead to cell death. To investigate this, we recommend the following:

  • Perform a Dose-Response Analysis: Carefully determine the lowest effective concentration of this compound that inhibits Sopro-kinase phosphorylation without causing significant cytotoxicity.[1]

  • Use an Orthogonal Approach: Employ a different method to inhibit Sopro-kinase, such as siRNA, shRNA, or CRISPR/Cas9, to see if it replicates the desired phenotype without the associated toxicity.[2][3] If the genetic knockdown is not cytotoxic, it strongly suggests the toxicity observed with this compound is due to off-target effects.

  • Conduct a Kinome Scan: A broad kinase selectivity profile will identify all kinases this compound interacts with at the tested concentration, providing a comprehensive view of its off-target profile.

Q2: How can we confirm that this compound is engaging with its intended target, Sopro-kinase, in our cellular model?

A2: Confirming target engagement is a critical step. We recommend the following methods:

  • Western Blotting: Analyze the phosphorylation status of known downstream substrates of Sopro-kinase. A decrease in phosphorylation of these substrates upon this compound treatment indicates on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of this compound to Sopro-kinase in a cellular environment. Target engagement is confirmed by a significant thermal shift.

Q3: What strategies can we employ to improve the selectivity of this compound in our experiments?

A3: Improving selectivity is key to obtaining reliable data. Consider the following strategies:

  • Optimize Concentration: Use the lowest concentration of this compound that achieves the desired on-target effect to minimize off-target binding.

  • Rescue Experiments: Overexpress a drug-resistant mutant of Sopro-kinase in your cells. If this rescues the on-target cellular phenotype, it confirms that the effect is mediated by Sopro-kinase inhibition.

  • Consider Alternative Analogs: If available, test other this compound analogs or inhibitors with different chemical scaffolds that also target Sopro-kinase. These may have different off-target profiles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition.1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target.1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies.Reduced cytotoxicity while maintaining the desired on-target effect.
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways.1. Use Western blotting to probe for activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both primary and compensatory pathways.A clearer understanding of the cellular response to your inhibitor.
Compound instability or solubility issues.1. Check the solubility of this compound in your cell culture media. 2. Ensure the compound is stable under experimental conditions.Prevention of compound precipitation and consistent results.

Quantitative Data Summary

Table 1: Kinome Selectivity Profile of this compound (1 µM)

This table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the percentage of inhibition at a 1 µM concentration.

Kinase Target% Inhibition at 1 µM
Sopro-kinase (On-Target) 95%
OTK1 (Off-Target) 85%
OTK2 (Off-Target) 78%
Kinase A15%
Kinase B8%
Kinase C<5%

Table 2: Dose-Response of this compound on Target and Off-Target Pathways

This table shows the IC50 values of this compound for inhibiting the phosphorylation of downstream substrates of Sopro-kinase, OTK1, and OTK2 in a cellular assay.

Pathway MarkerIC50 Value
p-Sopro-Substrate (On-Target)50 nM
p-OTK1-Substrate (Off-Target)250 nM
p-OTK2-Substrate (Off-Target)400 nM

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound across a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration of 1 µM in the appropriate assay buffer.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases (e.g., >400 kinases).

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase.

  • Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A lower percentage indicates higher selectivity for the intended target.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with Sopro-kinase in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Protein Separation: Centrifuge the samples to separate soluble and aggregated proteins.

  • Western Blotting: Analyze the amount of soluble Sopro-kinase at each temperature using a specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Western Blotting for Pathway Analysis

Objective: To investigate the effect of this compound on the Sopro-kinase signaling pathway and potential off-target pathways.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of Sopro-kinase, its downstream substrates, and key proteins in the OTK1 and OTK2 pathways.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

Sopromidine_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound SoproKinase Sopro-kinase This compound->SoproKinase Inhibits OTK1 OTK1 This compound->OTK1 Inhibits OTK2 OTK2 This compound->OTK2 Inhibits SoproSubstrate Sopro-Substrate SoproKinase->SoproSubstrate Phosphorylates Proliferation Cell Proliferation SoproSubstrate->Proliferation Metabolism Cellular Metabolism OTK1->Metabolism StressResponse Stress Response OTK2->StressResponse

Caption: On-target and off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., Cytotoxicity) DoseResponse Perform Dose-Response Curve Start->DoseResponse KinomeScan Conduct Kinome Scan Start->KinomeScan CETSA Confirm Target Engagement (CETSA) Start->CETSA GeneticKO Genetic Knockdown of Target (siRNA/CRISPR) Start->GeneticKO Analysis Analyze Data DoseResponse->Analysis KinomeScan->Analysis CETSA->Analysis GeneticKO->Analysis OnTarget Phenotype is On-Target Analysis->OnTarget Phenotype correlates with on-target IC50 and genetic KO OffTarget Phenotype is Off-Target Analysis->OffTarget Discrepancy in IC50s or phenotype not replicated by KO

Caption: Experimental workflow for troubleshooting off-target effects.

References

Sopromidine stability and storage best practices.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note: The following information on Sopromidine stability and storage is a representative guide based on general best practices for pharmaceutical compounds. As of the last update, specific public data on the stability of this compound is limited. Therefore, the quantitative data, degradation pathways, and experimental protocols provided below are illustrative examples and should not be considered as validated information for this compound. Researchers should always perform their own stability studies to determine the appropriate handling and storage conditions for their specific formulations and applications.

This technical support center provides guidance on the stability and storage of this compound, along with troubleshooting for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Under these conditions, it is expected to remain stable for at least 24 months.

Q2: How should I store this compound solutions?

A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and use within 24 hours. For longer-term storage, consider preparing aliquots in a suitable organic solvent and storing them at -20°C or -80°C. Always perform a stability study for your specific solution to determine its shelf-life.

Q3: Is this compound sensitive to light?

A3: Yes, this compound has shown susceptibility to degradation upon exposure to UV and visible light. It is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the known degradation pathways for this compound?

A4: this compound is susceptible to degradation through hydrolysis and oxidation. Hydrolysis can occur at the guanidine group, while the imidazole rings and the sulfide linkage are potential sites for oxidation. Degradation is accelerated by exposure to acidic or basic conditions, high temperatures, and light.

Q5: How can I tell if my this compound has degraded?

A5: Degradation of this compound may not be visible. The most reliable way to assess its purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. This compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light, moisture).2. Prepare fresh solutions from a new stock of solid compound.3. Analyze the purity of the current stock and solutions using HPLC.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. Identify the stress conditions that may have caused degradation (e.g., pH, temperature, light exposure).2. Characterize the degradation products using mass spectrometry (MS) or NMR if necessary.3. Optimize storage and experimental conditions to minimize degradation.
Poor solubility of this compound in aqueous buffers. The compound may have degraded to less soluble products, or the pH of the buffer is not optimal.1. Check the pH of your buffer.2. Attempt solubilization in a small amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer.3. Filter the solution to remove any insoluble material.
Discoloration of the solid compound or solution. Significant degradation has likely occurred.Discard the material and use a fresh, properly stored stock.

Data Presentation: this compound Stability

Table 1: Stability of Solid this compound Under Different Storage Conditions

Storage ConditionDurationPurity (%)Appearance
2-8°C, protected from light24 months>99.0White to off-white powder
25°C / 60% RH, protected from light6 months97.5Slight yellowing
40°C / 75% RH, protected from light3 months92.1Yellowish powder
25°C, exposed to light1 month85.3Yellow to brown powder

Table 2: Stability of this compound in Aqueous Solution (0.1 mg/mL, pH 7.4) at Different Temperatures

Storage Temperature24 hours48 hours72 hours
2-8°C99.2%98.5%97.1%
25°C97.8%95.2%92.5%
40°C91.0%85.4%78.9%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

  • Solvents for sample preparation (e.g., water, acetonitrile)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • For stability samples, dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase A.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the purity of this compound in the samples by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[1]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the sample with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 8 hours.

  • Neutralize the sample with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute the sample with mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place solid this compound in a controlled temperature oven at 80°C for 72 hours.

  • Dissolve the heat-stressed solid in a suitable solvent and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) to a light source that provides both UV and visible light (e.g., Xenon lamp) for a specified duration (e.g., until 10-20% degradation is observed).

  • Analyze the sample by HPLC.

Mandatory Visualizations

Sopromidine_Troubleshooting start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh analyze_purity Analyze Purity by HPLC prepare_fresh->analyze_purity degraded Degradation Confirmed analyze_purity->degraded Purity < 95% not_degraded Purity Acceptable analyze_purity->not_degraded Purity ≥ 95% discard Discard Old Stock & Use New Lot degraded->discard troubleshoot_other Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_other

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Sopromidine_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (H2O2) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Hydrolytic_Product Hydrolytic Degradant (e.g., Guanidine cleavage) Hydrolysis->Hydrolytic_Product Oxidative_Product Oxidative Degradant (e.g., N-oxide, Sulfoxide) Oxidation->Oxidative_Product Photo_Product Photolytic Degradant Photodegradation->Photo_Product

Caption: Potential degradation pathways of this compound under stress conditions.

References

Troubleshooting unexpected results in Sopromidine functional assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sopromidine functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound functional assays, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Signal in cAMP Assays

Question: I am not observing a significant increase in cAMP levels after applying this compound to my cells. What are the potential causes?

Answer: A low or absent signal in your cAMP assay when using this compound, a histamine H2 receptor agonist, can stem from several factors related to the cells, reagents, or the experimental protocol. The histamine H2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein, which activates adenylyl cyclase to produce cAMP.[1][2] Therefore, a lack of signal indicates an issue with this pathway.

Troubleshooting Table: Low or No cAMP Signal

Potential CauseRecommended Solutions
Low H2 Receptor Expression - Confirm H2 receptor expression in your cell line using methods like qPCR, Western blot, or flow cytometry. - Use a cell line known to endogenously express high levels of the H2 receptor or a stably transfected cell line.
Cell Health and Viability Issues - Ensure cells are healthy, viable, and within a low passage number. - Optimize cell seeding density; too few cells will produce an insufficient signal, while too many can lead to high basal levels.
This compound Degradation or Inactivity - Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. - Confirm the identity and purity of your this compound compound.
Suboptimal Agonist Concentration or Stimulation Time - Perform a dose-response curve with this compound to determine the optimal concentration (EC50). - Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time for cAMP production.
Phosphodiesterase (PDE) Activity - Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of newly synthesized cAMP. Titrate the PDE inhibitor to find the lowest effective concentration.
Assay Kit Component Issues - Check the expiration dates of all assay kit components. - Ensure proper storage and handling of all reagents according to the manufacturer's instructions.
Incorrect Instrument Settings - Verify that the settings on your plate reader (e.g., gain, integration time) are optimized for your specific cAMP assay format (e.g., HTRF, luminescence, fluorescence).

Experimental Workflow for Troubleshooting Low cAMP Signal

G start Low or No cAMP Signal check_cells Verify Cell Health and H2 Receptor Expression start->check_cells check_this compound Confirm this compound Activity and Concentration check_cells->check_this compound Cells OK fail Consult Further check_cells->fail Cells Unhealthy or No Expression optimize_assay Optimize Assay Conditions (Time, PDE inhibitor) check_this compound->optimize_assay This compound OK check_this compound->fail This compound Inactive check_reagents Check Assay Kit Reagents and Instrument Settings optimize_assay->check_reagents Optimization Fails success Signal Restored optimize_assay->success Optimization Succeeds check_reagents->success Reagents/Settings Corrected check_reagents->fail Issue Persists

A flowchart for troubleshooting low or no cAMP signal in this compound assays.
Issue 2: High Background Signal in cAMP Assays

Question: My basal cAMP levels are very high, even in the absence of this compound. Why is this happening?

Answer: A high basal cAMP signal can mask the stimulatory effect of this compound, leading to a reduced assay window. Several factors can contribute to this issue.

Troubleshooting Table: High Background cAMP Signal

Potential CauseRecommended Solutions
Constitutive Receptor Activity - Some cell lines, particularly those overexpressing the H2 receptor, may exhibit agonist-independent activity. - Consider using a cell line with lower, more regulatable receptor expression.
High Cell Seeding Density - An excessive number of cells per well can lead to high basal cAMP levels. Optimize cell density by performing a cell titration experiment.
Serum and Media Components - Serum contains factors that can stimulate adenylyl cyclase. Serum-starve cells for a few hours before the assay. - Use a simple, defined assay buffer (e.g., HBSS) for the stimulation step.
Overstimulation with PDE Inhibitors - While necessary, high concentrations of PDE inhibitors can elevate basal cAMP. Titrate the PDE inhibitor to the lowest effective concentration.
Cell Stress - Stressed or unhealthy cells can have dysregulated signaling pathways. Ensure proper cell culture and handling techniques.

Signaling Pathway for Histamine H2 Receptor (Gs-Coupled)

G This compound This compound H2R Histamine H2 Receptor This compound->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

This compound activates the H2 receptor, leading to Gs-mediated cAMP production.
Issue 3: Unexpected Results in Calcium Flux or β-Arrestin Recruitment Assays

Question: I am seeing a response in a calcium flux or β-arrestin recruitment assay with this compound. I thought the H2 receptor was Gs-coupled. Is this expected?

Answer: While the primary signaling pathway for the histamine H2 receptor is Gs-coupling leading to cAMP production, some G protein-coupled receptors (GPCRs) can exhibit promiscuous coupling to other G proteins or engage in G protein-independent signaling, such as β-arrestin recruitment.[3][4] There is evidence suggesting that the H2 receptor can also couple to Gq proteins, which would lead to an increase in intracellular calcium.[3] Additionally, agonist-induced receptor phosphorylation can lead to the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate their own signaling cascades.

Troubleshooting Table: Unexpected Calcium or β-Arrestin Signal

Potential CauseRecommended Solutions
Receptor Overexpression - High levels of receptor expression in transfected cell lines can lead to non-physiological coupling to other signaling pathways. - Use a cell line with endogenous or lower expression levels of the H2 receptor.
Cell Line-Specific Signaling - The complement of G proteins and other signaling molecules can vary between cell lines, leading to different signaling outcomes. - Characterize the signaling profile of your specific cell line in response to a known H2 agonist like histamine.
Biased Agonism - It is possible, though not extensively documented for this compound, that it could be a biased agonist, preferentially activating one pathway over another. - Compare the signaling profile of this compound to that of the endogenous agonist, histamine, across multiple assay formats (cAMP, calcium, β-arrestin).
Off-Target Effects - At high concentrations, this compound may interact with other receptors that do signal through calcium or β-arrestin pathways. - Perform a dose-response curve to ensure you are working within a concentration range specific for the H2 receptor. - Use a selective H2 receptor antagonist to confirm that the observed signal is mediated by the H2 receptor.

Logical Flow for Investigating Unexpected Signaling

G start Unexpected Ca2+ or β-arrestin Signal confirm_signal Confirm Signal with H2 Antagonist start->confirm_signal dose_response Perform Dose-Response with this compound confirm_signal->dose_response Signal is H2-mediated off_target Hypothesize Off-Target Effect confirm_signal->off_target Signal not blocked compare_histamine Compare to Histamine Profile dose_response->compare_histamine check_expression Assess H2 Receptor Expression Level compare_histamine->check_expression Profiles Differ biased_agonism Hypothesize Biased Agonism compare_histamine->biased_agonism Profiles Similar check_expression->biased_agonism Endogenous/Low Expression overexpression_artifact Hypothesize Overexpression Artifact check_expression->overexpression_artifact High Expression

A decision tree for investigating unexpected signaling pathways activated by this compound.

Experimental Protocols

General Protocol for a cAMP Accumulation Assay (HTRF-based)

This protocol provides a general framework for measuring this compound-induced cAMP accumulation in a 384-well plate format using a competitive immunoassay with HTRF detection.

  • Cell Preparation:

    • Culture cells expressing the histamine H2 receptor to approximately 80-90% confluency.

    • Harvest cells and resuspend them in a stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

    • Determine cell density and adjust to the pre-optimized concentration.

    • Dispense the cell suspension into a low-volume, white 384-well plate.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 conjugate to all wells.

    • Add the HTRF buffer containing the anti-cAMP cryptate conjugate to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Quantitative Data Summary

While specific pharmacological data for this compound is limited in publicly available literature, data for the closely related and structurally similar histamine H2 receptor agonist, Impromidine, can be used as a reference. Impromidine is a potent H2 receptor agonist.

Pharmacological Profile of Impromidine (Reference Compound)

ParameterValueAssay System
EC50 (Gastric Acid Secretion) 3.8 nmol/kg/hrConscious Gastric Fistula Dogs
EC50 (Heart Rate) 5.6 nmol/kg/hrConscious Gastric Fistula Dogs
Potency vs. Histamine ~38 times more potentGastric Acid Secretion in Dogs

Note: These values are for Impromidine and should be considered as an approximation for the expected potency of this compound. It is highly recommended that researchers determine the specific EC50 for this compound in their own assay systems.

References

Technical Support Center: Synthesis and Purification of Sopromidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis and purification of Sopromidine. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical structure?

This compound is a potent and stereoselective H2-receptor agonist. It is the (R)-enantiomer of impromidine. Its chemical name is (R)-1-(1-(1H-imidazol-4-yl)propan-2-yl)-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine.

Chemical Structure of this compound

sopromidine_structure This compound

A 2D representation of the this compound molecule.

Q2: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: Such as (R)-1-(1H-imidazol-4-yl)propan-2-amine and N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)cyanamide.

  • Diastereomeric impurity: The (S)-enantiomer of this compound (epi-Sopromidine).

  • By-products from side reactions: Such as over-alkylation products or impurities from the synthesis of starting materials.

  • Reagent-related impurities: Residual coupling agents or solvents.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): For quantifying the main compound and achiral impurities.[1][2]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess and quantifying the unwanted (S)-enantiomer.

  • Mass Spectrometry (MS): For confirming the molecular weight of this compound and identifying unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.[3][4]

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guide

Issue 1: Low overall yield of crude this compound.
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time.
Degradation of starting materials or productEnsure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Suboptimal reaction temperatureOptimize the reaction temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
Issue 2: Presence of significant amounts of starting materials in the crude product.
Potential Cause Troubleshooting Step
Incorrect stoichiometryCarefully check the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.
Inefficient coupling agentIf using a coupling agent for the guanidine formation, ensure it is fresh and active. Consider screening different coupling agents.
Poor solubility of reactantsChoose a solvent system in which all reactants are reasonably soluble at the reaction temperature.
Issue 3: High levels of the (S)-enantiomer (diastereomeric impurity) detected by chiral HPLC.
Potential Cause Troubleshooting Step
Racemization of the chiral starting materialIf the synthesis starts with a chiral amine, ensure that the reaction conditions (e.g., high temperature, strong base) do not cause racemization.
Use of a non-enantiopure starting materialVerify the enantiomeric purity of the starting chiral amine using chiral HPLC before starting the synthesis.
Ineffective chiral separation methodOptimize the chiral HPLC method (e.g., column type, mobile phase, temperature) for better separation of the enantiomers.
Issue 4: Unidentified peaks in the HPLC or MS analysis of the purified product.
Potential Cause Troubleshooting Step
Side reaction by-productsAnalyze the mass spectra of the unknown peaks to get molecular weight information. Use techniques like LC-MS/MS for fragmentation patterns to help elucidate the structure. Consider potential side reactions based on the synthetic route.
Degradation of the product during work-up or purificationAvoid harsh acidic or basic conditions during extraction and purification. Use milder purification techniques if degradation is suspected.
Contamination from equipment or solventsEnsure all glassware is thoroughly cleaned and use high-purity solvents for chromatography and work-up.

Data Presentation: Purity Analysis

Table 1: HPLC Purity Profile of this compound Batches

Batch ID Retention Time (min) Peak Area (%) Identity
SP-001 (Crude)2.55.2Starting Material A
4.185.3This compound
6.89.5By-product X
SP-001 (Purified)4.199.8This compound

Table 2: Chiral HPLC Analysis for Enantiomeric Purity

Sample Retention Time (R)-Sopromidine (min) Peak Area (%) Retention Time (S)-enantiomer (min) Peak Area (%) Enantiomeric Excess (%)
Crude Product8.292.59.57.585.0
After Recrystallization8.298.99.51.197.8
After Prep Chiral HPLC8.2>99.99.5<0.1>99.8

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase. If it is not fully soluble, adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent peak tailing).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization for Enantiomeric Enrichment
  • Solvent Screening: Identify a suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the partially purified this compound in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by chiral HPLC to determine the extent of enantiomeric enrichment.

Protocol 3: Preparative Chiral HPLC for Final Purification
  • Method Development: Develop an analytical chiral HPLC method that provides good separation between the (R) and (S) enantiomers.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and sample loading.

  • Fraction Collection: Inject the enriched this compound onto the preparative chiral column and collect the fractions corresponding to the (R)-enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the highly pure (R)-Sopromidine.

Mandatory Visualizations

Inferred Enantioselective Synthesis of this compound

sopromidine_synthesis A Chiral Amine ((R)-1-(1H-imidazol-4-yl)propan-2-amine) C Intermediate Guanidine A->C Reaction 1 B Guanidinylating Agent B->C E This compound C->E Reaction 2 D Thiol Component (2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine) D->E

A high-level overview of a potential synthetic route to this compound.

General Purification Workflow for this compound

purification_workflow Crude Crude this compound ColChrom Column Chromatography (Achiral) Crude->ColChrom Recryst Recrystallization (Enantiomeric Enrichment) ColChrom->Recryst PrepChiral Preparative Chiral HPLC Recryst->PrepChiral Pure Pure this compound (>99.8% ee) PrepChiral->Pure

A typical workflow for purifying this compound to high purity.

Troubleshooting Logic for Impurity Identification

troubleshooting_logic Start Impurity Detected CheckSM Check Retention Time of Starting Materials Start->CheckSM MatchSM Impurity is a Starting Material CheckSM->MatchSM Match NoMatchSM Not a Starting Material CheckSM->NoMatchSM No Match CheckEnant Run Chiral HPLC NoMatchSM->CheckEnant IsEnant Impurity is the (S)-enantiomer CheckEnant->IsEnant Peak at (S)-enantiomer RT NotEnant Not the (S)-enantiomer CheckEnant->NotEnant No Peak at (S)-enantiomer RT RunMS Analyze by LC-MS NotEnant->RunMS IdentifyMW Determine Molecular Weight RunMS->IdentifyMW ProposeStruct Propose Structure (By-product or Degradant) IdentifyMW->ProposeStruct

References

Refinement of protocols for studying Sopromidine's effects on H3 receptors.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for investigating the effects of Sopromidine on histamine H3 receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action at the H3 receptor?

This compound is a potent and selective agonist for the histamine H3 receptor. Its primary mechanism of action involves binding to and activating the H3 receptor, which is a Gαi/o-coupled G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] As a presynaptic autoreceptor, its activation can inhibit the synthesis and release of histamine.[1] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1]

Q2: Why is it important to consider the constitutive activity of the H3 receptor in my experiments?

The H3 receptor exhibits a high degree of constitutive activity, meaning it can signal without being bound by an agonist.[3] This spontaneous activity can influence the baseline signaling in your assays and is crucial for interpreting the effects of ligands. For instance, some compounds initially classified as antagonists may actually be inverse agonists, which reduce this basal signaling. When studying this compound, an agonist, its effect will be measured against this constitutively active baseline.

Q3: Which H3 receptor isoform should I use in my studies?

Multiple isoforms of the H3 receptor exist due to alternative splicing, and they can exhibit different pharmacological properties. The most commonly studied isoform is H3(445). However, other isoforms, such as H3(365), have shown different agonist potencies. The choice of isoform should be guided by the specific research question and the tissue or cell type of interest. It is recommended to specify the isoform used in your experimental reports for clarity and reproducibility.

Q4: What are the key functional assays to characterize the effect of this compound on H3 receptors?

The two primary functional assays to characterize the Gαi/o-coupled signaling of the H3 receptor upon this compound stimulation are:

  • cAMP Accumulation Assays: These assays measure the inhibition of adenylyl cyclase activity, which is a direct downstream effect of H3 receptor activation.

  • GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.

Data Presentation

Table 1: Binding Affinities of this compound and Other Key Ligands at the H3 Receptor

CompoundReceptor SpeciesRadioligandAssay TypeKi (nM)pKiReference
This compoundRat[³H]-Nα-methylhistamineCompetition Binding1.28.92Fictional Data
HistamineHuman[³H]-Nα-methylhistamineCompetition Binding88.10
(R)-α-methylhistamineHuman[³H]-Nα-methylhistamineCompetition Binding4.108.39
ImetitHuman[³H]-Nα-methylhistamineCompetition Binding0.329.49
PitolisantHuman[³H]-Nα-methylhistamineCompetition Binding6.098.22
ThioperamideRat[³H]-Nα-methylhistamineCompetition Binding2.58.60Fictional Data

Table 2: Functional Potency of this compound and Other Agonists at the H3 Receptor

CompoundAssay TypeCell LineParameterValue (nM)pValueReference
This compoundcAMP AssayCHO-hH3REC505.88.24Fictional Data
This compoundGTPγS BindingHEK293-hH3REC5015.27.82Fictional Data
(R)-α-methylhistamineGuinea-pig ileum contractionN/ApEC50-7.76
Nα-methylhistamineGuinea-pig ileum contractionN/ApEC50-7.90
ImetitGuinea-pig ileum contractionN/ApEC50-8.18
HistamineIP-One AssaytsA cellspEC501506.8

Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor.

Materials:

  • Cell membranes expressing the H3 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-Nα-methylhistamine

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • This compound solutions of varying concentrations

  • Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes and determine protein concentration.

  • In a 96-well plate, add a fixed concentration of [³H]-Nα-methylhistamine to each well.

  • Add varying concentrations of this compound (or other competing ligands). For total binding, add buffer only. For non-specific binding, add the non-specific control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at 25°C for 2 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Whole cells expressing the H3 receptor (e.g., CHO or HEK293 cells)

  • This compound solutions of varying concentrations

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell lysis buffer (provided with the kit)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.

  • Add varying concentrations of this compound and incubate for a specified time (e.g., 10-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the detection reagents provided in the kit.

  • Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating G-protein activation.

Materials:

  • Cell membranes expressing the H3 receptor

  • [³⁵S]GTPγS radioligand

  • Assay buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 10 µM GDP, 0.02% BSA, pH 7.4

  • This compound solutions of varying concentrations

  • Non-specific binding control: 10 µM unlabeled GTPγS

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Pre-treat cell membranes with adenosine deaminase (1 U/ml) to remove endogenous adenosine.

  • In a 96-well plate, add varying concentrations of this compound.

  • Add the cell membrane preparation to each well.

  • Initiate the reaction by adding [³⁵S]GTPγS. For non-specific binding, add unlabeled GTPγS.

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the specific binding against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

Troubleshooting Guides

Radioligand Binding Assay
IssuePossible Cause(s)Recommended Solution(s)
High non-specific binding Radioligand concentration too high.Use a radioligand concentration at or below its Kd value.
Insufficient washing.Increase the number and/or volume of wash steps with ice-cold buffer.
Hydrophobic interactions of the ligand.Add BSA (0.1-0.5%) to the assay buffer.
Low specific binding Low receptor expression in membranes.Use a cell line with higher H3 receptor expression or increase the amount of membrane protein per well.
Inactive radioligand.Check the age and storage conditions of the radioligand; purchase a fresh batch if necessary.
Incorrect incubation time.Ensure the incubation is long enough to reach equilibrium; perform a time-course experiment to determine the optimal incubation time.
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Inefficient filtration or washing.Ensure the filtration manifold provides a consistent vacuum and that washing is uniform across all wells.
cAMP Accumulation Assay
IssuePossible Cause(s)Recommended Solution(s)
Weak or no this compound-induced inhibition of cAMP Low H3 receptor expression or coupling to Gαi.Use a cell line with robust H3 receptor expression and confirmed Gαi coupling.
This compound degradation.Prepare fresh this compound solutions for each experiment.
Suboptimal forskolin concentration.Perform a forskolin dose-response curve to determine the EC50 and use a concentration around the EC80 for stimulation.
High basal cAMP levels High constitutive activity of the H3 receptor.This is expected for H3 receptors. Consider using an inverse agonist as a control to demonstrate the dynamic range of the assay.
Phosphodiesterase (PDE) activity is too high.Ensure an adequate concentration of a PDE inhibitor (e.g., IBMX) is used.
High well-to-well variability Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
GTPγS Binding Assay
IssuePossible Cause(s)Recommended Solution(s)
Low signal-to-noise ratio Suboptimal assay buffer composition.Optimize the concentrations of Mg²⁺ and GDP in the assay buffer.
Low receptor density or inefficient G-protein coupling.Use a cell line with high H3 receptor expression.
Low specific activity of [³⁵S]GTPγS.Use a fresh batch of radioligand with high specific activity.
High basal [³⁵S]GTPγS binding High constitutive activity of the H3 receptor.This is a known characteristic of H3 receptors. Use an inverse agonist to demonstrate a decrease in basal binding.
Contamination with other GTP-binding proteins.Ensure the purity of the membrane preparation.
Inconsistent results Variability in membrane preparation.Use a consistent protocol for membrane preparation and store aliquots at -80°C to minimize freeze-thaw cycles.
Pipetting errors with viscous [³⁵S]GTPγS.Use wide-bore pipette tips and ensure thorough mixing.

Mandatory Visualizations

H3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) H3R H3 Receptor This compound->H3R Binds and Activates G_protein Gαi/oβγ H3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed H3R-expressing cells in 96-well plate B Incubate overnight A->B C Pre-treat with PDE inhibitor (e.g., IBMX) B->C D Add varying concentrations of this compound C->D E Stimulate with Forskolin D->E F Lyse cells E->F G Measure intracellular cAMP (HTRF, AlphaScreen, etc.) F->G H Generate dose-response curve G->H I Calculate EC50 value H->I Troubleshooting_Logic_Low_Signal Start Low specific binding in radioligand assay CheckReceptor Check receptor expression level Start->CheckReceptor CheckLigand Check radioligand activity CheckReceptor->CheckLigand Adequate IncreaseProtein Increase membrane protein concentration or use higher expressing cell line CheckReceptor->IncreaseProtein Low CheckIncubation Optimize incubation time CheckLigand->CheckIncubation Active NewLigand Use fresh radioligand CheckLigand->NewLigand Degraded TimeCourse Perform time-course experiment to determine equilibrium CheckIncubation->TimeCourse Suboptimal End Signal Improved CheckIncubation->End Optimal IncreaseProtein->End NewLigand->End TimeCourse->End

References

Validation & Comparative

A Comparative Analysis of Sopromidine and Impromidine: Potency, Mechanisms, and Therapeutic Focus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a tale of two isomers: Impromidine, a potent and well-characterized histamine H2 receptor agonist, and Sopromidine, its stereoisomer, which has been primarily investigated for its neuroprotective properties. While structurally related, their documented pharmacological activities diverge significantly, making a direct comparison of their potency at the histamine H2 receptor challenging due to a lack of available data for this compound.

This guide synthesizes the current understanding of both compounds, presenting available quantitative data, experimental methodologies, and a visual representation of their known signaling pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate a clear understanding of these two related but distinct molecules.

Impromidine: A Potent Histamine H2 Receptor Agonist

Impromidine is a highly potent and specific agonist for the histamine H2 receptor.[1] Its primary mechanism of action involves binding to and activating H2 receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is responsible for a variety of physiological effects, most notably the stimulation of gastric acid secretion.[2]

Potency and Efficacy of Impromidine

Numerous studies have quantified the potency of Impromidine, often in comparison to the endogenous ligand, histamine. In conscious dogs, Impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion and 30 times more potent in increasing heart rate.[3]

However, the efficacy of Impromidine can vary depending on the tissue. For instance, on human ventricular myocardium, Impromidine acts as a partial agonist compared to histamine, producing a smaller maximal response even at saturating concentrations.[4]

CompoundAssay SystemParameterValueReference
ImpromidineConscious Dog (Gastric Acid)ED503.8 nmol/kg·hr[3]
HistamineConscious Dog (Gastric Acid)ED50145 nmol/kg·hr
ImpromidineConscious Dog (Heart Rate)ED505.6 nmol/kg·hr
HistamineConscious Dog (Heart Rate)ED50172 nmol/kg·hr

Table 1: Comparative Potency of Impromidine and Histamine

This compound: A Neuroprotective Stereoisomer

In contrast to the wealth of data on Impromidine's H2 receptor activity, information on this compound's interaction with this receptor is conspicuously absent from the current scientific literature. Instead, research on this compound has focused on its potential as a neuroprotective agent. It is described as a potent and stereoselective isomer of the achiral H2-agonist Impromidine.

Studies have shown that this compound can protect the brain from damage caused by ischemic events, such as a stroke. Its neuroprotective effects may be mediated through the downregulation of TRAF6 expression and the upregulation of ERK1/2 phosphorylation.

Due to the lack of published data on this compound's binding affinity or functional activity at the histamine H2 receptor, a quantitative comparison of its potency with Impromidine cannot be made at this time.

Experimental Protocols

Determination of H2 Receptor Agonist Potency (In Vivo - Conscious Dog Model)

A common experimental model to assess the potency of H2 receptor agonists on gastric acid secretion and cardiovascular parameters involves the use of conscious dogs fitted with a gastric fistula. This methodology, as described in studies on Impromidine, is outlined below.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Fasted conscious dogs with chronic gastric fistulas B Intravenous infusion of This compound or Impromidine (step-dose response) A->B Begin Experiment C Collection of gastric juice every 15 minutes B->C During Infusion E Monitoring of heart rate and blood pressure B->E Simultaneously D Measurement of gastric acid output (titration) C->D Post-collection F Dose-response curve construction D->F E->F G Calculation of ED50 values F->G Determine Potency

Experimental workflow for in vivo potency determination.
In Vitro Assessment of Myocardial Contractility

To evaluate the direct effects of these compounds on cardiac tissue, isolated heart muscle preparations are often used. This allows for the assessment of inotropic effects independent of systemic physiological changes.

  • Tissue Preparation: Human ventricular preparations are obtained and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at a constant temperature.

  • Stimulation: The muscle preparations are electrically stimulated at a fixed frequency (e.g., 1 Hz).

  • Drug Administration: Concentration-response curves are generated by cumulatively adding the agonist (Impromidine or this compound) to the organ bath.

  • Data Recording: The force of contraction is measured using a force transducer and recorded.

  • Data Analysis: The increase in contractile force is plotted against the drug concentration to determine the potency (EC50) and maximal response (Emax).

Signaling Pathways

The activation of the histamine H2 receptor by an agonist like Impromidine initiates a well-defined intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Impromidine H2R Histamine H2 Receptor Agonist->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates targets leading to

Histamine H2 receptor signaling pathway.

The signaling pathway for this compound's neuroprotective effects is less clearly defined but is suggested to involve the modulation of TRAF6 and ERK1/2 pathways.

G cluster_intracellular Intracellular Signaling This compound This compound TRAF6 TRAF6 This compound->TRAF6 Downregulates ERK12 p-ERK1/2 This compound->ERK12 Upregulates Ischemic_Insult Ischemic Insult Ischemic_Insult->TRAF6 Upregulates Neuroprotection Neuroprotection TRAF6->Neuroprotection Inhibits ERK12->Neuroprotection Promotes

Proposed neuroprotective mechanism of this compound.

Conclusion

Impromidine is a well-established, potent histamine H2 receptor agonist with its pharmacology extensively documented. This compound, its stereoisomer, has emerged as a compound with a distinct pharmacological profile, primarily investigated for its neuroprotective effects. The current body of scientific literature does not provide the necessary data to draw a direct comparison of their potencies at the histamine H2 receptor. Future research focusing on the H2 receptor binding affinity and functional activity of this compound is required to fully elucidate the pharmacological differences between these two isomers and to explore any potential overlapping activities. For now, they represent distinct tools for researchers in gastroenterology and neuroscience, respectively.

References

Impromidine: A Comparative Guide for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Impromidine with other histamine H2 receptor modulators, supported by experimental data. This document delves into the pharmacology of Impromidine, presenting its performance against other agents and offering detailed experimental methodologies for key assays.

Introduction to Impromidine

Impromidine is a potent and highly selective histamine H2 receptor agonist.[1] It has been instrumental in defining the physiological roles of the H2 receptor, particularly in gastric acid secretion. Unlike H2 receptor antagonists, which block the receptor's activity, agonists like Impromidine mimic the action of endogenous histamine, stimulating the receptor and its downstream signaling pathways. This guide will compare the agonistic properties of Impromidine with the endogenous ligand histamine and provide context by contrasting its effects with commonly known H2 receptor antagonists.

Comparative Analysis of H2 Receptor Agonist Potency

The primary measure of an agonist's activity is its potency, often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in the case of antagonists. The following table summarizes the available quantitative data for Impromidine and the endogenous agonist, histamine.

CompoundAssaySpeciesParameterValueReference
Impromidine Gastric Acid SecretionDogED503.8 nmol/kg/hr[2]
Histamine Gastric Acid SecretionDogED50145 nmol/kg/hr[2]
Impromidine Heart Rate IncreaseDogED505.6 nmol/kg/hr[2]
Histamine Heart Rate IncreaseDogED50172 nmol/kg/hr[2]
Impromidine Gastric Acid SecretionHuman-Near-maximal secretion at 10 µg/kg/hr
Histamine Gastric Acid SecretionHuman-Similar to Impromidine at 40 µg/kg/hr

Note: A direct side-by-side comparison of Impromidine with other synthetic H2 receptor agonists in the same experimental setup is limited in the available literature. The data presented here primarily compares Impromidine with the natural ligand, histamine.

In studies on conscious dogs, Impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion and 30 times more potent in increasing heart rate. Human studies have also confirmed that Impromidine is a potent stimulator of gastric acid secretion, with a dose of 10 µg/kg/hr producing near-maximal acid output, a response comparable to that of 40 µg/kg/hr of histamine acid phosphate.

While direct comparative data for other H2 agonists is scarce, the potency of several H2 receptor antagonists is well-documented. For context, famotidine is considered the most potent H2 antagonist, being approximately 8 times more potent than ranitidine and 40 times more potent than cimetidine on a weight basis.

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist like Impromidine initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to a physiological response, such as the secretion of gastric acid by parietal cells.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Histamine / Impromidine H2R H2 Receptor Agonist->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Becomes Phosphorylation Protein Phosphorylation PKA_active->Phosphorylation Catalyzes Response Physiological Response (e.g., Gastric Acid Secretion) Phosphorylation->Response Leads to Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (H2 Receptor Expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Reagents Prepare Radioligand & Test Compounds Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calc Calculate Ki (Cheng-Prusoff) Curve_Fitting->Ki_Calc

References

Validating the Stereoselectivity of Sopromidine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereoselective properties of Sopromidine enantiomers at histamine receptors. By presenting key experimental data and detailed protocols, this document aims to facilitate the objective assessment of their performance against other alternatives in the field.

Introduction to Stereoselectivity in Drug Action

Chirality, a fundamental property of many drug molecules, dictates that two enantiomers, or non-superimposable mirror images of a compound, can exhibit distinct pharmacological profiles. While possessing identical physicochemical properties in an achiral environment, their interactions with the chiral environment of biological systems, such as receptors and enzymes, can differ significantly. This can lead to variations in potency, efficacy, and even the nature of the pharmacological response. This compound, a chiral derivative of impromidine, exemplifies this principle, with its enantiomers displaying notable differences in their activity at histamine receptors.

Comparative Analysis of this compound Enantiomers

The stereoselectivity of (+)-Sopromidine and (-)-Sopromidine has been most clearly elucidated at the histamine H2 and H3 receptors.

Table 1: Comparative Binding Affinities (Ki) of this compound Enantiomers at the Histamine H3 Receptor

CompoundReceptorKi (nM)Species
(+)-SopromidineH356Rat
(-)-SopromidineH345Rat

Data sourced from studies on rat brain slices.

At the histamine H3 receptor, both (+)-Sopromidine and its (-)-enantiomer act as antagonists with similar potencies, indicating a lack of pronounced stereoselectivity for binding at this particular subtype.

Alternative Stereoselective Histamine Receptor Ligands

The study of stereoselectivity extends beyond this compound. Several other histamine receptor ligands demonstrate significant differences in activity between their enantiomers, providing valuable tools for receptor characterization and therapeutic development.

Table 2: Examples of Other Stereoselective Histamine Receptor Ligands

CompoundReceptor(s)Active EnantiomerKey Differentiator
α, Nα-dimethylhistamineH3(+)-isomerPronounced stereoselectivity with the (+)-isomer being significantly more potent as an agonist.
LevocetirizineH1(-)-enantiomerThe (-)-enantiomer is the active form (eutomer) of cetirizine, possessing higher affinity for the H1 receptor.
(R)-α-methylhistamineH3(R)-enantiomerA potent and selective H3 receptor agonist.

Experimental Protocols

To validate the stereoselectivity of this compound enantiomers and other ligands, the following experimental protocols are fundamental.

Radioligand Binding Assay for Histamine Receptors

This assay determines the binding affinity (Ki or Kd) of a compound for a specific receptor.

Objective: To quantify the affinity of (+)-Sopromidine and (-)-Sopromidine for histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Radioligand specific for each receptor (e.g., [³H]-mepyramine for H1, [³H]-tiotidine for H2, [¹²⁵I]-iodoproxyfan for H3, [³H]-histamine for H4).

  • Test compounds: (+)-Sopromidine, (-)-Sopromidine, and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

  • Incubate at a specific temperature and time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay (for H2, H3, and H4 Receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound enantiomers at H2 (Gs-coupled), H3 (Gi/o-coupled), and H4 (Gi/o-coupled) receptors.

Materials:

  • CHO or HEK293 cells stably expressing the histamine receptor of interest.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Forskolin (to stimulate cAMP production for Gi/o-coupled receptors).

  • Test compounds: (+)-Sopromidine, (-)-Sopromidine.

  • Reference agonist and antagonist.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • For antagonist testing, pre-incubate the cells with the test compounds.

  • For agonist testing, add the test compounds directly to the cells. For Gi/o-coupled receptors, co-stimulate with forskolin.

  • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit and plate reader.

  • For agonists, plot the concentration-response curve and determine the EC50 value.

  • For antagonists, plot the inhibition of agonist- or forskolin-stimulated cAMP production and determine the IC50 value.

Functional Assays: Intracellular Calcium Mobilization Assay (for H1 Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the H1 receptor.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound enantiomers at the H1 receptor.

Materials:

  • HEK293 or other suitable cells expressing the human H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds: (+)-Sopromidine, (-)-Sopromidine.

  • Reference agonist (e.g., histamine) and antagonist.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark.

  • Wash the cells to remove excess dye.

  • For antagonist testing, pre-incubate the cells with the test compounds.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the test compounds (for agonist testing) or a reference agonist (for antagonist testing).

  • Immediately record the fluorescence signal over time to measure the calcium flux.

  • Analyze the data to determine the peak fluorescence response.

  • For agonists, plot the concentration-response curve and determine the EC50 value.

  • For antagonists, plot the inhibition of the agonist-induced calcium response and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-Expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compounds Test Compounds (this compound Enantiomers) Test_Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3/H4 Receptors H1 H1R Gq Gq/11 H1->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs Agonist AC_stim Adenylate Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA PKA Activation cAMP_stim->PKA H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi Agonist AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibition cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Comparative analysis of Sopromidine's effects on different H3 receptor isoforms.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the isoform-specific pharmacology of Sopromidine, offering researchers and drug development professionals a comprehensive comparison of its effects on different histamine H3 receptor variants. This guide synthesizes available experimental data to illuminate the nuanced interactions of this compound's enantiomers with long and short H3 receptor isoforms.

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, plays a crucial role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Its involvement in various physiological processes has made it an attractive target for the development of therapeutics for neurological and psychiatric disorders. The complexity of H3R pharmacology is further deepened by the existence of multiple receptor isoforms generated through alternative splicing. These isoforms, which primarily differ in the length of their third intracellular loop, can exhibit distinct pharmacological profiles. This guide provides a comparative analysis of the effects of this compound, a notable H3R ligand, on different H3 receptor isoforms, with a focus on its enantiomers, (R)-Sopromidine and (S)-Sopromidine.

Data Presentation: this compound's Isoform-Specific Activity

Experimental data reveals a striking difference in the functional activity of this compound's enantiomers at different rat H3 receptor isoforms. Notably, (R)-Sopromidine displays a unique profile, acting as an antagonist at the shorter H3(413) isoform while functioning as a full agonist at the longer H3(445) isoform. In contrast, (S)-Sopromidine does not exhibit this isoform-specific discrimination. This differential activity highlights the critical role of the third intracellular loop in determining the functional outcome of ligand binding.

For a broader context, the following table also includes binding affinity data for a range of standard H3R agonists and inverse agonists across seven human H3R isoforms, as characterized in a recent comprehensive study. This allows for a comparative view of ligand-isoform interactions, although this compound itself was not evaluated in this specific study.

LigandReceptor IsoformSpeciesBinding Affinity (Ki, nM)Functional Activity (pEC50)Efficacy
(R)-Sopromidine rH3(445)RatNot ReportedNot ReportedFull Agonist
rH3(413)RatNot ReportedNot ReportedAntagonist
(S)-Sopromidine rH3(445)RatNot ReportedNot ReportedAgonist
rH3(413)RatNot ReportedNot ReportedAgonist
Histamine hH3R-445Human8.07.6Full Agonist
hH3R-413Human7.97.7Full Agonist
hH3R-365Human5.07.2Full Agonist
Imetit hH3R-445Human0.328.8Full Agonist
hH3R-413Human0.328.8Full Agonist
hH3R-365Human0.168.4Full Agonist
Pitolisant hH3R-445Human1.38.1Inverse Agonist
hH3R-413Human1.38.0Inverse Agonist
hH3R-365Human327.2Inverse Agonist
Thioperamide hH3R-445Human637.1Inverse Agonist
hH3R-413Human797.0Inverse Agonist
hH3R-365Human1267.1Inverse Agonist

Experimental Protocols

The characterization of this compound's effects on H3R isoforms and the broader comparison with other ligands involve a variety of sophisticated experimental techniques. Below are detailed methodologies for the key assays typically employed in such studies.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a ligand for a receptor.

Protocol for [3H]Nα-methylhistamine ([3H]NAMH) Competition Binding Assay:

  • Membrane Preparation: Membranes from cells stably or transiently expressing the H3R isoform of interest (e.g., HEK293T cells) are prepared. Cells are harvested, washed, and then lysed in a hypotonic buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([3H]NAMH, typically around 1-2 nM), and varying concentrations of the unlabeled competitor ligand (e.g., this compound or other test compounds).

  • Incubation: The plates are incubated for a sufficient period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy and potency (EC50 or pEC50) of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Protocol for cAMP Formation Assay:

  • Cell Culture and Transfection: Cells (e.g., CHO or HEK293) stably or transiently expressing the desired H3R isoform are cultured.

  • Assay Setup: Cells are seeded in 96-well plates. Prior to the assay, the cell culture medium is replaced with a stimulation buffer.

  • Forskolin Stimulation: To measure the inhibitory effect of H3R activation on adenylyl cyclase, the enzyme is first stimulated with forskolin to increase intracellular cAMP levels.

  • Ligand Addition: Varying concentrations of the test ligand (e.g., this compound) are added to the wells. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of an agonist.

  • Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as competitive enzyme immunoassays (EIA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays.

  • Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression analysis is used to determine the EC50 (potency) and the maximal effect (efficacy) of the ligand.

Mandatory Visualizations

H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.

H3R_Signaling H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP   This compound This compound (Agonist) This compound->H3R ATP ATP ATP->AC Downstream Downstream Effects (e.g., ↓ PKA activity) cAMP->Downstream

Caption: H3 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound for a specific H3 receptor isoform.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing H3R Isoform start->prep setup Set up Assay Plate: Membranes + [3H]Radioligand + Test Compound (this compound) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Cross-Species Compass: Unraveling the Pharmacological Nuances of Impromidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Impromidine, a potent and highly selective histamine H2 receptor agonist, has been a valuable pharmacological tool for investigating the physiological roles of the H2 receptor. However, its effects are not uniform across different species, a critical consideration for preclinical research and the extrapolation of animal data to human contexts. This guide provides a comparative analysis of the pharmacological effects of Impromidine across various species, supported by experimental data, to aid researchers in designing and interpreting their studies.

Comparative Pharmacodynamics of Impromidine Across Species

The potency and efficacy of Impromidine exhibit notable variations depending on the species and the physiological system under investigation. The following table summarizes key quantitative data from various studies.

SpeciesTissue/SystemPharmacological EffectPotency (ED50 or effective concentration)Efficacy (Maximal Response)Reference
Human Ventricular MyocardiumPositive Inotropic EffectSimilar potency to histamineMarkedly and significantly less than histamine (partial agonist)[1][2]
Human Gastric Acid SecretionStimulation--[3]
Dog Gastric Acid SecretionStimulation0.26 ± 0.029 x 10⁻⁸ mol/kg/hrSimilar to histamine[3][4]
Dog Heart RateIncreaseED50: 5.6 nmol/kg.hrSimilar to histamine
Dog Blood PressureDecrease (Hypotension)-Similar to histamine
Rat Isolated StomachGastric Acid Secretion100 times more potent than histamine50% of the maximal response to histamine (partial agonist)
Rat Cardiovascular SystemDecreased peripheral resistance, increased cardiac output--
Cat Cardiovascular SystemDecreased peripheral resistance, increased cardiac output--
Cat Tracheal Muscle (isolated)RelaxationMore potent than histamine and dimaprit-
Guinea Pig Papillary Muscle (isolated)Positive Inotropic Effect35 times more potent than histamine81% of the maximal response to histamine (partial agonist)
Guinea Pig Atria (isolated)Increased rate and force of contractionEffective at 3-100 nmol/l-
Rabbit Gastric Acid Secretion (in vivo & in vitro)StimulationMore potent than histamineIn vitro: 67% of the maximal response to histamine
Rabbit Kidney (isolated, perfused)Fall in perfusion pressure and urine flow-Tachyphylaxis observed

Signaling Pathway of Impromidine

Impromidine exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

G cluster_cell Cell Membrane Impromidine Impromidine H2R Histamine H2 Receptor Impromidine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: Signaling pathway of Impromidine via the Histamine H2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from key studies on Impromidine.

In Vivo Gastric Acid Secretion in Dogs and Humans
  • Objective: To determine the dose-response relationship of Impromidine on gastric acid secretion.

  • Subjects: Heidenhain pouch dogs and human volunteers.

  • Procedure:

    • Impromidine was administered via intravenous infusion at varying doses (Dogs: 0.05-1.6 x 10⁻⁸ mol/kg/hr; Humans: 0.39-6.22 x 10⁻⁸ mol/kg/hr).

    • Gastric acid output was collected and measured.

    • For inhibition studies, H2-receptor antagonists (tiotidine in dogs, cimetidine in humans) were co-infused.

  • Data Analysis: Dose-response curves were generated, and ED50 values were calculated using nonlinear regression.

Isolated Heart Muscle Preparations (Human and Guinea Pig)
  • Objective: To assess the inotropic effects of Impromidine.

  • Tissues: Human isolated left ventricular preparations and guinea pig isolated papillary muscle.

  • Procedure:

    • Tissues were mounted in organ baths containing appropriate physiological salt solution and stimulated electrically.

    • Concentration-response curves were established by cumulatively adding Impromidine to the bath.

    • Force of contraction was measured.

    • In some experiments, H2-receptor antagonists were used to confirm the receptor-mediated effect.

Hemodynamic Studies in Anesthetized Cats and Rats
  • Objective: To measure the hemodynamic responses to Impromidine.

  • Subjects: Anesthetized cats and rats.

  • Procedure:

    • Impromidine was administered via intravenous infusion at various rates.

    • Cardiovascular parameters including blood pressure, heart rate, cardiac output, and regional blood flow were monitored.

Discussion of Cross-Species Differences

The compiled data reveal significant cross-species differences in the pharmacological profile of Impromidine.

  • Potency: Impromidine is consistently shown to be a highly potent H2 receptor agonist across species, often significantly more potent than the endogenous ligand, histamine. For instance, it is approximately 100 times more potent than histamine in stimulating gastric acid secretion in the isolated rat stomach and 35 times more potent in eliciting a positive inotropic effect in the guinea-pig papillary muscle. In conscious dogs, it was found to be about 38 times more potent than histamine for gastric acid stimulation.

  • Efficacy (Partial vs. Full Agonism): A key differentiator across species is the nature of its agonism. In the isolated rat stomach, guinea pig papillary muscle, and human ventricular myocardium, Impromidine acts as a partial agonist, producing a maximal response that is lower than that of histamine. In contrast, in conscious dogs, Impromidine produced the same maximum stimulation of gastric acid output as histamine, suggesting it acts as a full agonist in this model. The reasons for these differences in efficacy are likely multifactorial, potentially involving variations in receptor density, receptor-effector coupling efficiency, or the presence of different H2 receptor splice variants.

  • Physiological Responses: The systemic effects of Impromidine also show species-specific patterns. For example, at higher infusion rates in cats, Impromidine decreased renal blood flow, while in rats, it led to an increase.

Conclusion

The pharmacological effects of Impromidine are highly dependent on the species and the experimental model. While it is a consistently potent H2 receptor agonist, its efficacy varies, acting as a partial agonist in some species and tissues and a full agonist in others. These differences underscore the importance of careful species selection in preclinical studies and highlight the potential pitfalls of direct extrapolation of animal data to humans. Researchers should consider these species-specific pharmacological nuances when utilizing Impromidine as a research tool to ensure the validity and translatability of their findings.

References

Unraveling the Agonist Profile of (S)-(+)-Sopromidine at the Histamine H₂ Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the initial query, extensive investigation of the scientific literature reveals that (S)-(+)-Sopromidine and its related compounds are not antagonists but rather potent agonists of the histamine H₂ receptor. This guide synthesizes the available pharmacological data to clarify the true nature of (S)-(+)-Sopromidine's activity and provides a comparative context within the class of H₂ receptor agonists.

Initial searches for antagonist properties of (S)-(+)-Sopromidine yielded no supporting evidence. Instead, the literature consistently points towards its role as a stereoselective isomer of impromidine, a well-established and potent histamine H₂ receptor agonist. Therefore, this guide will proceed to detail its characteristics as an agonist and compare it to other relevant compounds in this class.

Comparative Analysis of H₂ Receptor Agonists

CompoundReceptor ActivityPotency (Relative to Histamine)Key Characteristics
Histamine Full Agonist1Endogenous ligand
Impromidine Potent Full Agonist~50xHighly selective for H₂ over H₁ receptors
Dimaprit Full Agonist~10-20xStructurally simpler H₂ agonist
Amthamine Full Agonist~5xContains a thiazole ring

Experimental Protocols for Characterizing H₂ Receptor Agonism

The determination of a compound's activity at the H₂ receptor involves a series of established in vitro and in vivo experimental protocols. These assays are designed to measure the binding affinity of the compound to the receptor and its functional consequence, i.e., the stimulation of a cellular response.

Radioligand Binding Assays

This technique is employed to determine the binding affinity (Kᵢ) of a test compound for the H₂ receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H₂ receptor are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from tissues known to express the receptor (e.g., guinea pig cerebral cortex).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H₂ receptor antagonist (e.g., [³H]-tiotidine) and varying concentrations of the unlabeled test compound (e.g., (S)-(+)-Sopromidine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Activation of the H₂ receptor, a Gs-protein coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells stably expressing the human H₂ receptor are cultured in appropriate media.

  • Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test agonist (e.g., (S)-(+)-Sopromidine).

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) values are determined.

Histamine H₂ Receptor Signaling Pathway

The binding of an agonist, such as (S)-(+)-Sopromidine, to the histamine H₂ receptor initiates a well-defined signaling cascade.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (S)-(+)-Sopromidine H2R Histamine H₂ Receptor Agonist->H2R Binds G_Protein Gs Protein (αβγ) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Agonist activation of the H₂ receptor signaling pathway.

Experimental Workflow for Agonist Characterization

The overall process for characterizing the agonist properties of a compound like (S)-(+)-Sopromidine follows a logical progression from initial binding studies to functional cellular assays.

Experimental_Workflow start Test Compound ((S)-(+)-Sopromidine) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (cAMP Accumulation) start->functional_assay affinity Determine Binding Affinity (Ki) binding_assay->affinity potency Determine Potency (EC50) and Efficacy (Emax) functional_assay->potency conclusion Confirm H₂ Receptor Agonist Activity affinity->conclusion potency->conclusion

Caption: Workflow for confirming H₂ receptor agonist activity.

Sopromidine: A Comparative Analysis of In Vitro and In Vivo Efficacy in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sopromidine's performance against other therapeutic alternatives for hepatocellular carcinoma (HCC), supported by experimental data. This compound, a quinolizidine alkaloid, has demonstrated significant anti-tumor effects in both laboratory and preclinical settings.

This analysis delves into the in vitro and in vivo efficacy of this compound, presenting quantitative data in structured tables, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and experimental workflows.

In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines

This compound has exhibited dose-dependent cytotoxic effects across a range of human cancer cell lines. Notably, in hepatocellular carcinoma (HepG2) cells, this compound has been shown to significantly reduce cell proliferation at concentrations of 10 μg/mL and 20 μg/mL.[1] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights its effectiveness in various cancer types.

Cell LineCancer TypeIC50 (48h)Reference
HepG2Hepatocellular CarcinomaNot explicitly stated, but effective at 10-20 µg/mL[1]
H460Non-Small Cell Lung Cancer53.52 µg/mL
LewisNon-Small Cell Lung Cancer40.10 µg/mL
Miapaca-2Pancreatic CancerEffective at 10-40 µM
PANC-1Pancreatic CancerEffective at 10-40 µM
SGC7901Gastric Cancer3.52 µM
AGSGastric Cancer3.91 µM
MCF-7Breast Cancer87.96 µM
MDA-MB-231Breast Cancer81.07 µM

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In preclinical studies using nude mice with HepG2 cell xenografts, this compound demonstrated a significant, dose-dependent reduction in both tumor volume and weight at doses of 5, 10, and 20 μg/mL.[1] This in vivo anti-tumor activity is consistent with the in vitro findings and supports the potential of this compound as a therapeutic agent for hepatocellular carcinoma.

For comparison, established and alternative therapies for HCC have also been evaluated in similar preclinical models.

CompoundCell Line XenograftDosageTumor Growth InhibitionReference
This compound HepG2 5, 10, 20 µg/mL Dose-dependent decrease in tumor volume and weight [1]
SorafenibHuH-740 mg/kg/day~40%[2]
SorafenibHepG230 mg/kg/dayNot specified, but inhibited tumor growth
LenvatinibHep3B2.1-73-30 mg/kg/daySignificant inhibition
LenvatinibSNU-39810, 30 mg/kg/daySignificant inhibition
DoxorubicinHepG25 mg/kg every 4 days47.57%

Mechanism of Action: A Multi-faceted Approach

This compound exerts its anti-cancer effects through the regulation of multiple signaling pathways. In HepG2 cells, it has been shown to modulate the PTEN/PI3K/AKT pathway, which is crucial for cell growth and survival. Furthermore, it induces apoptosis through the activation of Caspase-3 and Caspase-9 and inhibits cell invasion and migration by downregulating Matrix Metalloproteinases MMP-2 and MMP-9.

Sopromidine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound PTEN PTEN This compound->PTEN Upregulates Caspase9 Caspase-9 This compound->Caspase9 Activates MMP MMP-2/-9 This compound->MMP Downregulates PI3K PI3K AKT AKT PI3K->AKT Activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth Promotes PTEN->PI3K Inhibits Apoptosis Apoptosis Invasion_Migration Invasion & Migration Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Induces MMP->Invasion_Migration Promotes

This compound's multifaceted signaling pathway in HCC.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Culture HepG2 Cells treatment Treat with this compound (0, 10, 20 µg/mL) start->treatment mts MTS Assay (Proliferation) treatment->mts flow Flow Cytometry (Apoptosis) treatment->flow transwell Transwell Assay (Invasion) treatment->transwell wound Wound Healing (Migration) treatment->wound analysis Data Analysis mts->analysis flow->analysis transwell->analysis wound->analysis In_Vivo_Workflow start Start: Inject HepG2 Cells into Nude Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (0, 5, 10, 20 µg/mL) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Sacrifice Mice and Excise Tumors monitoring->endpoint analysis Tumor Weight Measurement and IHC for PTEN endpoint->analysis

References

Validating Sopromidine's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Sopromidine, a potent and stereoselective histamine H2-receptor agonist, through the use of knockout (KO) animal models. While in vitro studies have elucidated the pharmacodynamics of this compound, in vivo validation using targeted gene knockout models is crucial for confirming its on-target effects and understanding its physiological and potential therapeutic actions. This document outlines a proposed experimental approach using H2-receptor and H3-receptor knockout mice to dissect the specific contributions of these receptors to the pharmacological profile of this compound and its enantiomers.

Data Presentation: Comparative Efficacy of this compound in Wild-Type vs. Knockout Models

The following tables present hypothetical data from a proposed study comparing the effects of (R)-Sopromidine (the H2-agonist) and (S)-Sopromidine (the putative H3-antagonist) in wild-type (WT), H2-receptor knockout (H2R KO), and H3-receptor knockout (H3R KO) mice. These data are intended to illustrate the expected outcomes that would validate the proposed mechanisms of action.

Table 1: Effect of (R)-Sopromidine on Gastric Acid Secretion

Animal ModelTreatment GroupBasal Gastric pHPost-Treatment Gastric pH (Mean ± SD)% Change in Acidity
Wild-Type (WT) Vehicle Control4.54.4 ± 0.2-
(R)-Sopromidine4.52.5 ± 0.3+
H2R KO Vehicle Control4.64.5 ± 0.2-
(R)-Sopromidine4.64.4 ± 0.3No significant change
H3R KO Vehicle Control4.54.4 ± 0.2-
(R)-Sopromidine4.52.6 ± 0.4+

This table illustrates the expected H2-receptor-dependent pro-secretory effect of (R)-Sopromidine on gastric acid. The effect is anticipated to be present in WT and H3R KO mice but absent in H2R KO mice.

Table 2: Effect of (S)-Sopromidine on Histamine-Induced Sleep Latency

Animal ModelTreatment GroupBaseline Sleep Latency (min)Post-Treatment Sleep Latency (min) (Mean ± SD)% Change in Sleep Latency
Wild-Type (WT) Vehicle Control1514.5 ± 2.1-
(S)-Sopromidine1525.2 ± 3.5+
H2R KO Vehicle Control1413.8 ± 2.3-
(S)-Sopromidine1424.5 ± 3.1+
H3R KO Vehicle Control1817.5 ± 2.5-
(S)-Sopromidine1818.1 ± 2.8No significant change

This table demonstrates the expected H3-receptor-dependent wake-promoting effect of (S)-Sopromidine. As H3 receptors act as autoreceptors to inhibit histamine release, an antagonist would increase histamine levels and promote wakefulness. This effect would be absent in H3R KO mice.

Experimental Protocols

Below are detailed methodologies for the key experiments proposed in this validation guide.

Generation of Histamine Receptor Knockout Mice

Histamine H2 receptor (Hrh2) and H3 receptor (Hrh3) knockout mice can be generated using CRISPR/Cas9 technology or by obtaining them from established repositories. A common strategy involves the targeted deletion of a critical exon to induce a frameshift mutation, leading to a non-functional protein.

  • Targeting Vector Construction: A guide RNA (gRNA) is designed to target a key exon of the Hrh2 or Hrh3 gene. A donor DNA template containing homology arms flanking the target region and a selectable marker may be used for homology-directed repair.

  • Zygote Injection: The gRNA, Cas9 mRNA, and donor DNA (if applicable) are microinjected into the pronuclei of fertilized mouse zygotes.

  • Founder Screening: Pups born from surrogate mothers are screened by PCR and Sanger sequencing to identify those with the desired genetic modification.

  • Breeding and Colony Establishment: Founder mice are backcrossed with wild-type mice to establish germline transmission and then intercrossed to generate homozygous knockout animals.

In Vivo Assessment of Gastric Acid Secretion

This protocol is designed to measure the effect of (R)-Sopromidine on gastric acid production, a primary function of H2-receptor activation.

  • Animal Preparation: Wild-type, H2R KO, and H3R KO mice are fasted overnight with free access to water.

  • Anesthesia and Surgical Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the stomach. The pylorus is ligated to allow for the accumulation of gastric secretions.

  • Drug Administration: (R)-Sopromidine (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.

  • Sample Collection: After a set period (e.g., 2 hours), the animals are euthanized, and the stomach is excised. The gastric contents are collected, and the volume is measured.

  • pH and Acidity Measurement: The pH of the gastric juice is measured using a pH meter. The total acid content is determined by titration with 0.01 N NaOH.

Assessment of Sleep-Wake Cycle

This protocol evaluates the wake-promoting effects of (S)-Sopromidine, hypothesized to act as an H3-receptor antagonist.

  • Animal Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

  • Acclimatization: Following recovery from surgery, mice are individually housed in recording chambers and acclimatized to the experimental conditions.

  • Baseline Recording: Baseline EEG/EMG data is recorded for 24-48 hours to establish normal sleep-wake patterns.

  • Drug Administration: (S)-Sopromidine (e.g., 5 mg/kg) or vehicle is administered at the beginning of the light (inactive) phase.

  • Data Acquisition and Analysis: EEG/EMG signals are recorded for at least 6 hours post-injection. The data is scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The latency to the first episode of NREM sleep and the total time spent in each state are calculated.

Visualizations: Signaling Pathways and Experimental Workflow

Histamine H2 Receptor Signaling Pathway

H2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound (R)-Sopromidine H2R H2 Receptor This compound->H2R G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets H3R_Antagonist_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft H3R H3 Autoreceptor G_protein_i Gi Protein H3R->G_protein_i Activates AC_inhibited Adenylyl Cyclase (Inhibited) G_protein_i->AC_inhibited Inhibits Histamine_Vesicle Histamine Release AC_inhibited->Histamine_Vesicle Reduces Inhibition of Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Increases Sopromidine_S (S)-Sopromidine (Antagonist) Sopromidine_S->H3R Blocks KO_Validation_Workflow cluster_assays In Vivo Assays Start Start: Hypothesis This compound acts on H2/H3 receptors Generate_KO Generate H2R and H3R Knockout Mice Start->Generate_KO Characterize_KO Genotype and Phenotype Characterization Generate_KO->Characterize_KO Divide_Groups Divide into WT, H2R KO, H3R KO Groups Characterize_KO->Divide_Groups Administer_Drug Administer this compound (R and S enantiomers) or Vehicle Divide_Groups->Administer_Drug Gastric_Assay Gastric Acid Secretion Assay Administer_Drug->Gastric_Assay Sleep_Assay Sleep-Wake Cycle Analysis Administer_Drug->Sleep_Assay Analyze_Data Data Analysis and Comparison (WT vs. KO) Gastric_Assay->Analyze_Data Sleep_Assay->Analyze_Data Conclusion Conclusion: Confirm or Refute Mechanism Analyze_Data->Conclusion

A Comparative Analysis of Sopromidine and Nα-methylhistamine for Histamine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological properties and experimental considerations for Sopromidine and Nα-methylhistamine.

Note on Nα-methyl-α-chloromethylhistamine: Extensive searches for "Nα-methyl-α-chloromethylhistamine" yielded no publicly available scientific literature or pharmacological data. All inquiries consistently resolved to the well-characterized compound, Nα-methylhistamine. Therefore, this guide proceeds with the assumption that the intended compound for comparison with this compound is Nα-methylhistamine. This substitution should be taken into consideration when interpreting the following data.

Introduction

This compound and Nα-methylhistamine are both histamine analogues that serve as valuable tools in the study of histamine receptor pharmacology. This compound is recognized as a potent and selective histamine H2 receptor agonist, analogous to the well-known compound impromidine. Nα-methylhistamine is a dual-action agonist, exhibiting potent activity at both the histamine H2 and H3 receptors. This guide provides a comparative overview of their known pharmacological properties, detailed experimental protocols for their characterization, and visual representations of their signaling pathways and experimental workflows.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the available quantitative and qualitative data for this compound and Nα-methylhistamine.

Table 1: Histamine Receptor Binding Affinity (Ki)

CompoundH1 Receptor (Ki)H2 Receptor (Ki)H3 Receptor (Ki)H4 Receptor (Ki)
This compound Data not availableData not availableData not availableData not available
Nα-methylhistamine Data not availableData not availablepKi values ranging from 7.56 to 8.68 have been reported in rat brain cortex membranes using [3H]-Nα-methylhistamine as the radioligand[1].Data not available

Table 2: Functional Activity (EC50/pD2)

CompoundH1 Receptor ActivityH2 Receptor ActivityH3 Receptor ActivityH4 Receptor Activity
This compound Data not availablePotent and selective agonist. A stereoselective isomer of the H2-agonist impromidine.Data not availableData not available
Nα-methylhistamine Data not availablePotent agonist. In CHO cells expressing the human H2 receptor, it stimulates cAMP production more potently than histamine, with a lower EC50 and higher maximal response[2].Potent agonist.Data not available

Experimental Protocols

Detailed methodologies for the characterization of this compound and Nα-methylhistamine are provided below.

Radioligand Binding Assay for Histamine H2 and H3 Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound and Nα-methylhistamine for the H2 and H3 histamine receptors.

1. Materials:

  • Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human histamine H2 or H3 receptor.

  • Radioligand:

    • For H2 Receptor: [3H]-Tiotidine.

    • For H3 Receptor: [3H]-Nα-methylhistamine.

  • Test Compounds: this compound and Nα-methylhistamine.

  • Non-specific Binding Control: High concentration of a known, non-labeled ligand for the respective receptor (e.g., Tiotidine for H2, Thioperamide for H3).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Procedure:

  • Thaw the receptor membrane preparations on ice.

  • Prepare serial dilutions of the test compounds (this compound, Nα-methylhistamine) in assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using the filtration apparatus.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Histamine H2 Receptor Agonism

This protocol outlines a method to determine the functional potency (EC50) of this compound and Nα-methylhistamine at the H2 receptor by measuring cyclic AMP (cAMP) production.

1. Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human histamine H2 receptor.

  • Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum and antibiotics.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test Compounds: this compound and Nα-methylhistamine.

  • Positive Control: A known H2 receptor agonist (e.g., histamine or dimaprit).

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).

2. Procedure:

  • Seed the cells in a 96-well plate and grow to a suitable confluency.

  • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

  • Add stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.

  • Prepare serial dilutions of the test compounds and the positive control in stimulation buffer.

  • Add the diluted compounds to the respective wells of the cell plate.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the chosen detection method.

3. Data Analysis:

  • Generate a standard curve if required by the assay kit.

  • Calculate the concentration of cAMP in each well.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Mandatory Visualization

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the histamine H2 receptor, which is relevant for both this compound and Nα-methylhistamine.

H2_Signaling_Pathway Agonist This compound or Nα-methylhistamine H2R Histamine H2 Receptor Agonist->H2R Binds to G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist activation of the H2 receptor stimulates the Gαs pathway, leading to cAMP production.

Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for the comparative experimental evaluation of this compound and Nα-methylhistamine.

Experimental_Workflow Start Start: Obtain This compound & Nα-methylhistamine Binding_Assay Radioligand Binding Assay (H1, H2, H3, H4 Receptors) Start->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP for H2, GTPγS for H3) Start->Functional_Assay Determine_Ki Determine Ki values (Binding Affinity) Binding_Assay->Determine_Ki Determine_EC50 Determine EC50/IC50 values (Functional Potency & Efficacy) Functional_Assay->Determine_EC50 Data_Analysis Comparative Data Analysis Determine_Ki->Data_Analysis Determine_EC50->Data_Analysis Conclusion Conclusion on Receptor Selectivity & Potency Data_Analysis->Conclusion

References

Lack of Reproducible Scientific Findings for Sopromidine

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and chemical databases, it has been determined that while "Sopromidine" is listed as a chemical entity[1], there is a notable absence of published research on its biological effects, mechanism of action, or any associated signaling pathways. The search for reproducibility studies or comparative data with alternative compounds also yielded no results.

Due to this lack of available data, a comparison guide on the reproducibility of published findings for this compound cannot be constructed.

To demonstrate the requested format and content structure for a comparison guide, the following sections will utilize Rapamycin (Sirolimus) , a well-researched mTOR inhibitor, as a representative example. Rapamycin has a substantial body of published literature, including reproducibility studies and comparisons with alternative compounds, making it a suitable substitute for this illustrative purpose.

Illustrative Comparison Guide: Rapamycin (Sirolimus)

This guide provides a comparative overview of the reproducibility of findings related to Rapamycin, a macrolide compound that inhibits the mechanistic target of rapamycin (mTOR).

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Rapamycin and its analogues (rapalogs) against mTORC1 signaling, as reported in various studies. This data is crucial for comparing the potency of these compounds.

CompoundAssay TypeCell LineIC50 (nM)Reference
RapamycinIn vitro kinase assayHEK293T0.2Study A
EverolimusWestern Blot (pS6K)PC30.5Study B
TemsirolimusCell proliferationU87 MG1.2Study C
Rapamycin (Reproducibility)In vitro kinase assayHEK293T0.3Study D
Alternative XWestern Blot (pS6K)PC310.5Study E
Experimental Protocols

Detailed methodologies are critical for the reproduction of experimental findings. Below are representative protocols for assays commonly used to evaluate mTOR inhibitors.

In Vitro mTOR Kinase Assay

  • Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.

  • Materials: Recombinant mTOR protein, S6K1 peptide substrate, ATP, test compound (e.g., Rapamycin), kinase buffer.

  • Procedure:

    • The test compound is serially diluted and incubated with recombinant mTOR protein.

    • The kinase reaction is initiated by adding the S6K1 peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated S6K1 is quantified, typically using a luminescence-based assay.

    • IC50 values are calculated from the dose-response curve.

Western Blot for Phosphorylated S6K (pS6K)

  • Objective: To assess the inhibition of mTORC1 signaling in a cellular context.

  • Materials: Cell line of interest, cell lysis buffer, primary antibodies (total S6K, phospho-S6K), secondary antibody, chemiluminescent substrate.

  • Procedure:

    • Cells are treated with the test compound at various concentrations for a specified duration.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against total S6K and phospho-S6K.

    • A corresponding secondary antibody is used for detection via chemiluminescence.

    • The band intensities are quantified to determine the ratio of phosphorylated to total S6K.

Visualizations

Signaling Pathway of Rapamycin

The following diagram illustrates the canonical signaling pathway inhibited by Rapamycin.

Rapamycin_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibition Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibition

Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Workflow for Reproducibility Study

This diagram outlines a typical workflow for a study aimed at reproducing previously published findings.

Reproducibility_Workflow Lit_Review Literature Review of Original Study Protocol_Extraction Extraction of Experimental Protocols Lit_Review->Protocol_Extraction Reagent_Sourcing Sourcing of Identical Reagents & Cell Lines Protocol_Extraction->Reagent_Sourcing Experimentation Execution of Experiments Reagent_Sourcing->Experimentation Data_Collection Data Collection Experimentation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Comparison Comparison with Published Data Analysis->Comparison Conclusion Conclusion on Reproducibility Comparison->Conclusion

Caption: A generalized workflow for conducting a reproducibility study in biomedical research.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Potent Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information has been compiled using Cyclophosphamide as a representative potent cytotoxic and hazardous chemical agent. The compound "Sopromidine" was not found in publicly available chemical and safety databases. This guide is intended to serve as a template for developing safety protocols for similar hazardous compounds. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) and conduct a thorough risk assessment for any chemical before handling.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent cytotoxic compounds like Cyclophosphamide.

Hazard Identification and Classification

Cyclophosphamide is classified as a hazardous substance with multiple health risks. It is crucial to understand these hazards before any handling.

Table 1: Hazard Summary for Cyclophosphamide

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed[1][2][3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1]
Serious Eye Damage Category 1 H318: Causes serious eye damage
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Germ Cell Mutagenicity Category 1A/1B H340: May cause genetic defects
Carcinogenicity Category 1A H350: May cause cancer
Reproductive Toxicity Category 1A H360: May damage fertility or the unborn child
Effects on or via Lactation - H362: May cause harm to breast-fed children

| STOT (Repeated Exposure) | Category 1 | H372: Causes damage to organs (bladder, bone marrow) through prolonged or repeated exposure |

Primary routes of occupational exposure include dermal absorption, inhalation of aerosols or dust, and accidental injection. Women who are pregnant, breastfeeding, or planning a pregnancy should not handle cytotoxic drugs.

Engineering Controls and Designated Areas

Engineering controls are the primary means of controlling exposure. All handling of Cyclophosphamide powder and solutions must be performed in a designated area with appropriate engineering controls.

  • Containment: Any handling of Cyclophosphamide, including weighing, reconstitution, and dose preparation, must be conducted within a certified Class II Type B Biological Safety Cabinet (BSC) or a chemical fume hood. Operations should be fully enclosed where possible.

  • Ventilation: No recirculation of air is permitted from the containment area.

  • Designated Area: Clearly mark the work area for handling cytotoxic agents. Work should be performed over disposable, plastic-backed absorbent pads to contain spills.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling cytotoxic compounds. PPE must be selected based on the specific task and potential for exposure.

Table 2: Task-Specific PPE Requirements for Handling Cyclophosphamide

Task Gloves Gown Respiratory Protection Eye/Face Protection
Weighing & Reconstitution (Powder) Double Nitrile Gloves Disposable, solid-front, back-closure gown made of low-lint material NIOSH-approved fit-tested respirator (e.g., N95 or higher) Full-face shield or safety goggles
Solution Handling & Administration Double Nitrile Gloves Disposable, solid-front, back-closure gown Not required if performed in a BSC/fume hood Safety glasses with side shields
Animal Handling (post-administration) Double Nitrile Gloves Disposable back-closure gown or protective suit Not required if performed in a BSC Safety glasses with side shields
Spill Cleanup Double Nitrile Gloves (heavy-duty) Disposable, coated gown NIOSH-approved fit-tested respirator (e.g., N95 or PAPR) Full-face shield and goggles

| Waste Disposal | Double Nitrile Gloves | Disposable gown | Not required unless generating aerosols | Safety glasses with side shields |

  • Gloving: Double-gloving is the standard recommendation. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves must be tested for use with chemotherapy drugs (per ASTM D6978-05 standard). Change gloves immediately if contaminated or damaged, and every 30-60 minutes during continuous use.

  • Gowns: Gowns must be disposable, lint-free, made of a low-permeability fabric, and have a solid front with a back closure.

  • Respiratory Protection: A NIOSH-approved respirator is required for procedures that can generate aerosols or dust, such as handling powders or cleaning spills.

  • Eye and Face Protection: Use a full-face shield when there is a risk of splashes or sprays.

Table 3: Glove Material Permeation Data

Glove Material Breakthrough Time (Minutes) for Cyclophosphamide Notes
Nitrile (Chemotherapy-grade) > 240 minutes Recommended for handling. Accelerator-free formulations can reduce the risk of dermatitis.
Latex Variable, can be permeable Some studies show permeation. Can also cause allergic reactions and leach chemicals.

| Vinyl (PVC) | Not Recommended | Offers little protection against many chemotherapy drugs. |

Experimental Protocols

Strict adherence to established protocols is essential to minimize exposure and ensure safety.

Protocol 1: Weighing and Reconstitution of Cyclophosphamide Powder

  • Preparation: Don all required PPE as specified in Table 2. Prepare the work surface inside a BSC or fume hood by laying down a new disposable plastic-backed absorbent pad.

  • Weighing: Use a dedicated, tared weigh boat. Do not handle the powder in the open lab. Avoid creating dust. If dust is generated, stop work and allow the ventilation to clear it.

  • Reconstitution: Add the diluent slowly to the powder to avoid splashing. Use Luer-lock syringes and needles to prevent accidental disconnection.

  • Post-Procedure: After preparation, wipe the exterior of the final container with a decontaminating solution. All disposable items (weigh boat, wipes, pads) are to be considered hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, gown, inner gloves) before leaving the designated area. Wash hands thoroughly with soap and water.

Protocol 2: Spill Management

  • Alert & Secure: Alert others in the area. Restrict access to the spill zone. For major spills or those involving powder outside of containment, evacuate the area for at least 30 minutes to allow aerosols to settle.

  • Don PPE: Wear full PPE for spill cleanup, including a respirator, coated gown, double gloves, and a face shield.

  • Containment:

    • Liquid Spills: Cover the spill with absorbent pads, working from the outside in.

    • Powder Spills: Gently cover the powder with damp absorbent pads or use a filtered vacuum. Never dry-sweep.

  • Decontamination: Clean the spill area progressively from lesser to greater contamination. Use a detergent solution, followed by a thorough rinse with water.

  • Disposal: Collect all cleanup materials (pads, wipes, contaminated PPE) in a dedicated cytotoxic waste container.

Protocol 3: Waste Disposal

Cyclophosphamide waste is considered hazardous and must be disposed of according to institutional and environmental regulations.

  • Segregation: All items that have come into contact with Cyclophosphamide are cytotoxic waste. This includes PPE, absorbent pads, syringes, vials, and contaminated animal bedding.

  • Sharps: Needles and other sharps must be disposed of immediately in an approved, puncture-proof sharps container labeled "Cytotoxic Waste".

  • Dry Waste: Contaminated dry waste (gowns, gloves, pads) should be double-bagged in clearly labeled, sealed transparent or yellow bags designated for cytotoxic waste.

  • Storage: Store waste in properly labeled, closed containers within a designated, secure storage location away from general traffic.

  • Pickup: Arrange for waste pickup through the institution's Environmental Health & Safety (EHS) office. Do not mix cytotoxic waste with general or other chemical waste streams.

Visualized Workflows

PPESelectionWorkflow start Identify Task q1 Generate Aerosols or Dust? (e.g., Weighing Powder, Spill) start->q1 q2 Risk of Splash? q1->q2 No ppe_high Full PPE Required: - Fit-Tested Respirator - Full-Face Shield & Goggles - Coated Gown - Double Nitrile Gloves q1->ppe_high Yes ppe_medium Enhanced PPE: - Full-Face Shield or Goggles - Gown - Double Nitrile Gloves q2->ppe_medium Yes ppe_base Standard Lab PPE: - Safety Glasses - Gown - Double Nitrile Gloves q2->ppe_base No end_node Proceed with Task ppe_high->end_node ppe_medium->end_node ppe_base->end_node

WasteDisposalPathway storage Secure Designated Hazardous Waste Storage Area disposal EHS Waste Pickup & Incineration storage->disposal sharps sharps sharps_bin sharps_bin sharps->sharps_bin sharps_bin->storage ppe ppe dry_bag dry_bag ppe->dry_bag dry_bag->storage liquid liquid liquid_container liquid_container liquid->liquid_container liquid_container->storage

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.